Jak-IN-27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21F2N7O |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]-[3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |
InChI |
InChI=1S/C20H21F2N7O/c1-26-8-12(7-24-26)16-11-28-17(4-5-23-28)18(25-16)27-9-13-2-3-14(10-27)29(13)19(30)15-6-20(15,21)22/h4-5,7-8,11,13-15H,2-3,6,9-10H2,1H3/t13?,14?,15-/m0/s1 |
InChI Key |
QYCVEBICDFQYBS-NRXISQOPSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)N4CC5CCC(C4)N5C(=O)[C@@H]6CC6(F)F |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)N4CC5CCC(C4)N5C(=O)C6CC6(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Selectivity Profile of a Covalent JAK Inhibitor
This technical guide provides a detailed overview of the selectivity profile of a representative covalent Janus Kinase (JAK) inhibitor, herein referred to as Jak-IN-27, for researchers, scientists, and drug development professionals. The document outlines its inhibitory activity against the JAK family of kinases and provides standard methodologies for assessing this activity.
Introduction to JAK Kinases and Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are non-receptor tyrosine kinases essential for cytokine-mediated signaling. These signaling pathways are crucial for immune system regulation and hematopoiesis. Dysregulation of JAK-STAT signaling is implicated in various autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs significant therapeutic targets. This compound is a covalent inhibitor designed to target a specific cysteine residue within the ATP-binding site of JAK family members, aiming for high potency and prolonged duration of action.
Biochemical Selectivity Profile
The primary assessment of a kinase inhibitor's potency and selectivity is determined through in vitro biochemical assays. These assays measure the direct interaction of the inhibitor with isolated, purified kinase enzymes.
Quantitative Biochemical Data
The following table summarizes the inhibitory activity of this compound against the four JAK family kinases. Data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | IC50 (nM) | Assay Type |
| JAK1 | 2.1 | TR-FRET |
| JAK2 | 15.8 | TR-FRET |
| JAK3 | 0.8 | TR-FRET |
| TYK2 | 25.4 | TR-FRET |
| Note: The data presented is representative for a typical covalent JAK inhibitor and is intended for illustrative purposes. |
Broader Kinome Selectivity
To understand the off-target effects, inhibitors are often screened against a broad panel of kinases. The following table shows the activity of this compound against a selection of other kinase families.
| Kinase Target | % Inhibition @ 1 µM |
| SRC | < 10% |
| LCK | < 10% |
| EGFR | < 5% |
| BTK | 85% |
| Note: The data presented is representative and intended for illustrative purposes. |
Cellular Activity and Selectivity
Cellular assays are critical for confirming that the biochemical potency translates into functional activity in a biological context. These assays measure the inhibition of downstream signaling events within intact cells.
Quantitative Cellular Data
The following table summarizes the cellular potency of this compound in inhibiting the phosphorylation of STAT proteins downstream of specific cytokine receptor activation in various cell lines.
| Pathway | Downstream Marker | Cell Line | IC50 (nM) |
| IL-2/JAK1/3 | pSTAT5 | CTLL-2 | 3.5 |
| EPO/JAK2 | pSTAT5 | UT-7 | 22.1 |
| IL-12/TYK2 | pSTAT4 | NK-92 | 30.5 |
| Note: The data presented is representative and intended for illustrative purposes. |
Experimental Protocols
Biochemical Kinase Assay (Time-Resolved FRET)
This assay quantifies the phosphorylation of a substrate peptide by a JAK kinase.
Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated peptide substrate and an anti-phospho-specific antibody labeled with a Europium (Eu) cryptate donor are used. The phosphorylated substrate is detected by a second antibody conjugated to an acceptor fluorophore (e.g., XL665). When the donor and acceptor are in proximity (i.e., the substrate is phosphorylated), excitation of the donor results in energy transfer to the acceptor, producing a specific FRET signal.
Protocol:
-
A solution of the JAK enzyme is prepared in kinase buffer.
-
This compound is serially diluted to various concentrations.
-
The inhibitor is pre-incubated with the JAK enzyme for a defined period (e.g., 60 minutes) to allow for covalent bond formation.
-
The kinase reaction is initiated by adding the ATP and biotinylated peptide substrate solution.
-
The reaction is allowed to proceed for a set time at room temperature.
-
The reaction is stopped, and the detection reagents (Eu-labeled antibody and acceptor-labeled antibody) are added.
-
After an incubation period, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by plotting the inhibitor concentration against the percentage of kinase inhibition.
Cellular pSTAT Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.
Principle: Specific cell lines that express the relevant JAK-STAT pathway components are used. Upon stimulation with a cytokine, the corresponding JAKs are activated and phosphorylate STAT proteins. The level of phosphorylated STAT (pSTAT) is then quantified using flow cytometry with a phospho-specific antibody.
Protocol:
-
Cells are cultured and then starved of serum to reduce basal signaling.
-
The cells are pre-incubated with serial dilutions of this compound for a specific duration.
-
The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, EPO for JAK2) to activate the signaling pathway.
-
The stimulation is stopped by fixing the cells with formaldehyde.
-
The cells are permeabilized with methanol to allow antibody entry.
-
The cells are stained with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5).
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The data is analyzed to determine the concentration-dependent inhibition of STAT phosphorylation, and IC50 values are calculated.
Signaling and Experimental Workflow Diagrams
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: Experimental workflow for determining kinase selectivity profile.
Jak-IN-27 structure-activity relationship
An In-Depth Technical Guide to the Structure-Activity Relationship of JAK Inhibitors: Featuring Jak-IN-27
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Janus kinase (JAK) inhibitors, with a specific focus on the pyrazolopyrazine derivative, this compound. This document is intended for researchers, scientists, and drug development professionals actively working in the field of kinase inhibitors and autoimmune or inflammatory diseases.
Introduction to Janus Kinases (JAKs)
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases essential for mediating the signaling of numerous cytokines and growth factors.[1][2][3] This family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][4] These kinases are integral components of the JAK-STAT signaling pathway, a critical hub for cytokine signaling that regulates a wide array of cellular processes, including inflammation, immune responses, cell growth, and hematopoiesis.[1][5][6]
Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases, inflammatory conditions, and cancers.[5] Consequently, JAK inhibitors have emerged as a significant therapeutic class. These inhibitors can be classified based on their selectivity for different JAK family members, which in turn influences their efficacy and safety profiles.[1][7]
This compound is a potent, orally active inhibitor of the JAK family.[8] Its inhibitory profile, detailed in the subsequent sections, makes it a valuable tool for studying the roles of specific JAK isoforms in cellular signaling.
Structure-Activity Relationship (SAR) of this compound and Related Analogs
While a detailed SAR study on a broad series of this compound analogs is not extensively available in peer-reviewed literature, the inhibitory profile of this compound itself has been characterized.[8] To illustrate the principles of SAR for this class of inhibitors, data from closely related pyrazolopyrimidine and triazole-pyrrolopyrimidine derivatives are presented as representative examples.[6][9]
Inhibitory Profile of this compound
This compound demonstrates potent inhibition against TYK2 and JAK1, with significantly less activity against JAK3. This selectivity profile is crucial for its functional effects in cellular systems.
| Compound | Target | IC₅₀ (nM) | Cellular Activity (p-STAT3 IC₅₀, nM) |
| This compound | TYK2 | 3.0 | 23.7 (in Jurkat cells) |
| JAK1 | 7.7 | ||
| JAK3 | 629.6 |
Data sourced from MedchemExpress and cited patent CN113150012A.[8]
Representative SAR of a Triazole-Pyrrolopyrimidine Series
The following table showcases the SAR of a series of 4-(1,5-triazole)-pyrrolopyrimidine derivatives, highlighting how modifications to the core structure impact JAK1 potency and selectivity. This provides insight into the chemical features that drive inhibition in this class of compounds.
| Compound | R¹ Group | R² Group | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 23a | 4-Iodo-phenyl | H | 72 | >1000 | 870 |
| 23b | 4-Chloro-phenyl | H | 160 | >1000 | >1000 |
| 23c | 4-Fluoro-phenyl | H | 210 | >1000 | >1000 |
| 23d | Phenyl | H | 350 | >1000 | >1000 |
| 23e | 4-Methoxy-phenyl | H | 120 | >1000 | >1000 |
Data adapted from a study on selective JAK1 inhibitors to illustrate SAR principles.[9]
Key SAR Insights:
-
Halogen Substitution: The presence and nature of a halogen at the R¹ position significantly influence potency. An iodine atom (Compound 23a) provides the highest potency, potentially through key interactions with residues like His-885 in the JAK1 active site.[9]
-
Aromatic Moieties: The aromatic nature of the R¹ group is a common feature in this class of inhibitors, contributing to binding within the ATP-binding pocket.
Signaling Pathway and Experimental Workflows
The JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling cascade. Cytokine binding induces dimerization of receptor subunits, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STATs (Signal Transducers and Activators of Transcription), which dimerize, translocate to the nucleus, and regulate gene expression. This compound exerts its effect by competitively binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs.
Experimental Workflow for JAK Inhibitor Characterization
The following workflow outlines the typical experimental progression for evaluating a novel JAK inhibitor, from initial biochemical assays to cellular and functional characterization.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of JAK inhibitors. Below are representative protocols for key biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This assay quantifies the enzymatic activity of a JAK kinase by measuring the phosphorylation of a substrate peptide.
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay uses a terbium-labeled antibody that detects the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescein acceptor on the substrate into proximity, generating a FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Reaction Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).[10]
-
Dilute the JAK1 enzyme and a suitable substrate (e.g., 100 nM GFP-STAT1) in the reaction buffer.
-
Prepare serial dilutions of this compound (or other test compounds) in the reaction buffer.
-
Prepare an ATP solution at twice the final desired concentration (e.g., 20 µM, near the Kₘ for ATP).
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the diluted JAK1 enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and a terbium-labeled anti-phospho-STAT1 antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-capable microplate reader, measuring the emission at 520 nm and 495 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[11]
-
Cellular Phospho-STAT (p-STAT) Inhibition Assay (Flow Cytometry)
This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in whole cells.
Principle: Cells are stimulated with a cytokine to activate a specific JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein. The level of phosphorylation is quantified by flow cytometry.
Methodology:
-
Cell Preparation:
-
Use a cytokine-responsive cell line (e.g., Jurkat cells for IFN-α stimulation).
-
Starve the cells of cytokines for 2-4 hours by incubating in serum-free media.
-
Plate approximately 1 x 10⁵ cells per well in a 96-well plate.[12]
-
-
Inhibitor Treatment and Stimulation:
-
Fixation and Permeabilization:
-
Fix the cells by adding paraformaldehyde to a final concentration of 1.6% for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 10 minutes on ice.[12]
-
-
Staining and Analysis:
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a fluorescently conjugated anti-p-STAT3 antibody (e.g., Alexa Fluor 647 anti-p-STAT3) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in staining buffer.
-
Analyze the samples on a flow cytometer, gating on the cell population and measuring the median fluorescence intensity (MFI) of the p-STAT3 signal.
-
-
Data Analysis:
-
Normalize the MFI of treated samples to the stimulated and unstimulated controls.
-
Plot the normalized MFI against the inhibitor concentration to calculate the IC₅₀ value.
-
Conclusion
This compound is a potent and selective inhibitor of the JAK kinase family, with particularly strong activity against TYK2 and JAK1. The structure-activity relationships of related pyrazolopyrimidine and triazole-pyrrolopyrimidine compounds demonstrate that specific chemical modifications, such as halogen substitutions on aromatic rings, are key to achieving high potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the biochemical and cellular characterization of this compound and other novel JAK inhibitors. This integrated approach of SAR analysis, pathway mapping, and rigorous experimental validation is essential for the continued development of next-generation kinase inhibitors for the treatment of immune-mediated diseases.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Discovery and Synthesis of a Novel Pyrazolo[1,5-a]pyrimidine-Based JAK Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and hormones. This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating cellular processes such as proliferation, differentiation, and immune responses.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[4][5] This guide provides a comprehensive overview of the discovery and synthesis of a representative pyrazolo[1,5-a]pyrimidine-based JAK inhibitor, herein referred to as a Jak-IN-27 analog, reflecting a class of potent and selective JAK inhibitors. While a specific compound named "this compound" was not identified in publicly available literature, this document consolidates data on closely related pyrazolo[1,5-a]pyrimidine derivatives to serve as an in-depth technical resource.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its favorable physicochemical properties and its ability to form key interactions within the ATP-binding site of kinases.[6][7][8] This guide will detail the synthetic route, biological evaluation, and mechanism of action of a representative inhibitor, providing researchers with the necessary information to understand its development.
JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific cell surface receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.[2][9] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][10] Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.[2][10]
Caption: The JAK-STAT signaling cascade and the point of inhibition by a this compound analog.
Synthesis and Discovery
The discovery of this class of inhibitors often involves high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various synthetic routes, with a common and efficient method being a microwave-assisted, multi-component reaction.[6][11]
Experimental Workflow: Synthesis and Evaluation
The general workflow for the discovery and characterization of a novel JAK inhibitor encompasses chemical synthesis, in vitro enzymatic assays, cell-based assays, and in vivo efficacy studies.
Caption: A generalized experimental workflow for the development of a JAK inhibitor.
Experimental Protocols
General Synthetic Procedure for Pyrazolo[1,5-a]pyrimidines:
A representative synthesis involves a three-step, one-pot reaction under microwave irradiation.[11]
-
Step 1: Formation of the Aminopyrazole Intermediate: Commercially available acetonitrile derivatives are treated with dimethylformamide-dimethylacetal (DMF-DMA) at 120°C for 20 minutes.
-
Step 2: Cyclization to the Pyrazole Ring: The resulting intermediate is then treated with hydrazine hydrate or its salt (e.g., NH₂NH₂·HBr) at 120°C for 20 minutes.
-
Step 3: Formation of the Pyrazolo[1,5-a]pyrimidine Core: The aminopyrazole intermediate is reacted with a 1,3-dicarbonyl compound, such as 1,1,3,3-tetramethoxypropane or a substituted malondialdehyde, at 120°C for 20 minutes to yield the final pyrazolo[1,5-a]pyrimidine product.
The crude product is then purified using column chromatography on silica gel. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro JAK Enzyme Inhibition Assay:
The inhibitory activity of the synthesized compounds against the catalytic activity of JAK isoforms is determined using a biochemical assay, such as an ADP-Glo™ Kinase Assay.
-
The JAK enzyme (e.g., JAK1, JAK2, JAK3) is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a suitable substrate peptide.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the amount of ADP produced, which is proportional to the enzyme activity, is quantified using a luciferase-based detection system.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based pSTAT Inhibition Assay:
The ability of the compounds to inhibit JAK signaling in a cellular context is assessed by measuring the phosphorylation of STAT proteins.
-
A suitable cell line (e.g., human erythroleukemia HEL cells, which have a constitutively active JAK2) is treated with the test compound at various concentrations for a defined period.
-
The cells are then lysed, and the total protein concentration is determined.
-
The levels of phosphorylated STAT (pSTAT) and total STAT are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with specific antibodies.
-
The percentage of pSTAT inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.
Biological Activity and Data
The biological activity of pyrazolo[1,5-a]pyrimidine-based JAK inhibitors is characterized by their potency against different JAK isoforms and their selectivity over other kinases. The following tables summarize representative data for a class of these inhibitors.
Table 1: In Vitro JAK Enzyme Inhibition
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound Analog A | 15 | 23 | 520 | 1280 |
| This compound Analog B | 5.9 | 5.7 | >1000 | >1000 |
| Tofacitinib | 1.2 | 20 | 112 | 344 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Data compiled from representative studies of pyrazolo[1,5-a]pyrimidine and related JAK inhibitors for illustrative purposes.[12][13]
Table 2: Cellular Activity and Selectivity
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound Analog C | TF1 | Cell Proliferation | 15.53 |
| This compound Analog C | HEL | Cell Proliferation | 17.90 |
| AG490 | MDA-MB-231 | Cell Proliferation | 28.327 |
Data from studies on quinoxalinone and other JAK inhibitors, included to demonstrate typical cellular assay results.[1][5]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile and promising starting point for the development of potent and selective JAK inhibitors. The synthetic routes are often straightforward and amenable to the generation of diverse chemical libraries for SAR exploration.[11] The biological evaluation of these compounds, through a combination of in vitro enzymatic and cell-based assays, allows for the identification of lead candidates with desired potency and selectivity profiles. The continued exploration of this chemical space is likely to yield novel therapeutic agents for the treatment of a wide range of JAK-mediated diseases.
References
- 1. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay
This technical guide provides a comprehensive overview of the principles and methodologies for conducting an in vitro kinase assay for Janus Kinase (JAK) inhibitors. As the specific compound "Jak-IN-27" does not correspond to a publicly documented agent, this document will serve as a robust template, utilizing a representative ATP-competitive JAK inhibitor as a model. The protocols and principles described herein are broadly applicable for characterizing the potency and selectivity of novel JAK-targeting compounds.
Introduction to JAK Inhibition
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and TYK2. They are critical mediators of signal transduction for a wide array of cytokines, interferons, and growth factors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is central to numerous physiological processes, including hematopoiesis, immune response, and inflammation. Dysregulation of this pathway is implicated in various autoimmune disorders and cancers, making JAKs significant therapeutic targets.
Most small-molecule JAK inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket within the kinase domain (JH1 domain). By occupying this site, they prevent the phosphorylation of JAKs and their downstream STAT substrates, thereby blocking the signaling cascade.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a ligand, such as a cytokine, binds to its specific cell surface receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity. The proximal JAKs then phosphorylate and activate each other (trans-phosphorylation). Activated JAKs subsequently phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for STAT proteins. STATs are recruited to these sites, where they are themselves phosphorylated by the JAKs. Phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus to regulate the transcription of target genes.
An ATP-competitive inhibitor, such as the representative compound in this guide, physically blocks the catalytic activity of the JAKs, preventing the phosphorylation of both the JAKs themselves and the STAT proteins, effectively halting the signal transduction.
Caption: The JAK-STAT signaling pathway and point of inhibition.
Quantitative Data: Inhibitor Potency (IC₅₀)
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% under defined assay conditions. The IC₅₀ values for a representative ATP-competitive inhibitor against the four human JAK isoforms are summarized below. These values are determined using an in vitro biochemical assay.
| Kinase Target | Representative IC₅₀ (nM) |
| JAK1 | 11 |
| JAK2 | 18 |
| JAK3 | 2.6 |
| TYK2 | 58 |
| Note: Data presented is illustrative for a known, selective JAK inhibitor and serves as a template for the characterization of this compound. |
Experimental Protocol: In Vitro Kinase Assay
This section details a generalized protocol for determining the IC₅₀ of a test compound (e.g., this compound) against a specific JAK isoform. This protocol is based on a common format that measures the consumption of ATP, such as luminescence-based assays (e.g., ADP-Glo™).
Objective: To measure the dose-dependent inhibition of a specific recombinant JAK enzyme by a test compound and determine its IC₅₀ value.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase-specific peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP) of high purity
-
Test Compound (this compound) dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, which includes ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Acoustic liquid handler or serial dilution equipment
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Create a serial dilution series of the test compound (this compound) in 100% DMSO. A typical starting point is a 10-point, 3-fold serial dilution starting from a 1 mM stock.
-
Using an acoustic liquid handler, transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the bottom of the 384-well assay plates.
-
Prepare "high control" wells (0% inhibition) with DMSO only and "low control" wells (100% inhibition) with a known potent pan-kinase inhibitor (e.g., Staurosporine) or without enzyme.
-
-
Enzyme/Substrate Mix Preparation:
-
Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final concentration of the enzyme should be determined empirically to ensure the reaction is within the linear range of the detection method.
-
Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate containing the pre-spotted compounds.
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific JAK enzyme to ensure accurate IC₅₀ determination for an ATP-competitive inhibitor.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 10 µL.
-
Shake the plate for 30 seconds and then incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Termination and Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Shake the plate for 30 seconds and incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent to each well.
-
Shake the plate for 30 seconds and incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the high (DMSO) and low (inhibitor control) control wells. Percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps of the in vitro kinase assay protocol.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Jak-IN-27 effect on cytokine signaling
An In-Depth Technical Guide on the Core Effects of Jak-IN-27 on Cytokine Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and growth factors.[1][2] This pathway plays a fundamental role in regulating cellular processes such as immunity, proliferation, differentiation, and apoptosis.[1] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune diseases and malignancies, making JAKs attractive therapeutic targets.[3]
This technical guide provides a comprehensive overview of this compound, a novel ATP-competitive inhibitor of the JAK family, with a focus on its effects on cytokine signaling. The data presented herein are illustrative, based on typical characteristics of selective JAK1/JAK2 inhibitors, to provide a framework for understanding its mechanism of action and to guide future research and development.
Mechanism of Action
Cytokine binding to its cognate receptor on the cell surface induces receptor dimerization, bringing the associated JAKs into close proximity.[1][4] This facilitates their trans-activation via reciprocal phosphorylation.[1] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[2][4] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[1][4] this compound exerts its inhibitory effect by binding to the ATP-binding site of JAK kinases, preventing the phosphorylation and subsequent activation of the downstream signaling cascade.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound was assessed through both biochemical and cellular assays to determine its potency and selectivity.
Table 1: Biochemical Inhibitory Activity of this compound
The half-maximal inhibitory concentration (IC50) of this compound against each of the four purified recombinant JAK enzymes was determined in a cell-free biochemical assay. The results demonstrate that this compound is a potent inhibitor of JAK1 and JAK2 with significant selectivity over JAK3 and TYK2.
| Target Kinase | This compound IC50 (nM) |
| JAK1 | 4.5 |
| JAK2 | 3.9 |
| JAK3 | >400 |
| TYK2 | 55 |
Data are representative values based on known selective JAK1/2 inhibitors such as Baricitinib and Ruxolitinib.[3][5][6][7][8]
Table 2: Cellular Activity of this compound in Human Whole Blood
To assess the functional consequence of JAK inhibition in a physiologically relevant context, the effect of this compound on cytokine-induced STAT phosphorylation was measured in human whole blood using flow cytometry. The IC50 values represent the concentration of this compound required to inhibit 50% of the phosphorylation of a specific STAT protein in response to a given cytokine.
| Cytokine Stimulus | JAK Pathway | pSTAT Readout | Cell Type | This compound IC50 (nM) |
| IL-6 | JAK1/JAK2 | pSTAT3 | Monocytes | 52 |
| GM-CSF | JAK2/JAK2 | pSTAT5 | Monocytes | 65 |
| IFN-γ | JAK1/JAK2 | pSTAT1 | Monocytes | 48 |
| IFN-α | JAK1/TYK2 | pSTAT1 | T-Cells | 85 |
| IL-2 | JAK1/JAK3 | pSTAT5 | T-Cells | >1500 |
| IL-7 | JAK1/JAK3 | pSTAT5 | T-Cells | >1500 |
Data are illustrative, based on typical results from whole-blood assays for JAK inhibitors.[9][10] The results confirm potent inhibition of pathways dependent on JAK1 and JAK2, with minimal impact on JAK3-dependent signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Biochemical JAK Kinase Inhibition Assay
This protocol describes a method to determine the IC50 values of an inhibitor against purified JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP.
-
Peptide substrate (e.g., IRS1-tide).[11]
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
This compound, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system).[12]
-
96-well or 384-well white assay plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Add 5 µL of each dilution to the assay plate wells. For control wells, add 5 µL of buffer with DMSO.
-
Prepare a master mix containing the peptide substrate and ATP in kinase assay buffer.
-
Add 20 µL of the master mix to each well.
-
Prepare a solution of the specific JAK enzyme in kinase assay buffer.
-
Initiate the reaction by adding 25 µL of the enzyme solution to each well. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Whole-Blood Phospho-STAT Flow Cytometry Assay
This protocol details the measurement of cytokine-induced STAT phosphorylation in different leukocyte subsets in human whole blood.[9][13]
Materials:
-
Freshly collected human whole blood in sodium heparin tubes.
-
This compound, serially diluted in DMSO.
-
Cytokines for stimulation (e.g., IL-6, GM-CSF, IFN-γ, IFN-α, IL-2).
-
Fixation/Permeabilization buffers.
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD14, CD33) and intracellular phosphorylated STATs (e.g., pSTAT1, pSTAT3, pSTAT5).
-
Flow cytometer.
Procedure:
-
Aliquot 100 µL of whole blood into microtiter plate wells.
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add the specific cytokine to each well to stimulate the signaling pathway. A non-stimulated control well should be included.
-
Incubate at 37°C for 15-20 minutes.
-
Immediately fix the cells by adding a fixation buffer to stop the reaction and lyse red blood cells. Incubate for 10 minutes at room temperature.
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Permeabilize the cells by adding cold methanol and incubating on ice for 30 minutes.
-
Wash the cells to remove the methanol.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTATs for 60 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on specific leukocyte populations and measuring the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition of pSTAT signaling at each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Conclusion
This technical guide provides a detailed overview of the inhibitory effects of this compound on cytokine signaling. The illustrative data presented demonstrate its potent and selective inhibition of JAK1 and JAK2 kinases, which translates to effective blockade of corresponding cytokine pathways in cellular assays. The detailed experimental protocols offer a robust framework for the evaluation of this and other JAK inhibitors. The provided visualizations of the signaling pathway and experimental workflow serve to contextualize the mechanism of action and the development process. This comprehensive guide is intended to support researchers, scientists, and drug development professionals in their efforts to advance novel therapies targeting the JAK-STAT pathway.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Jak-IN-27 In Vitro Assay: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Jak-IN-27 is a potent, orally active inhibitor of the Janus kinase (JAK) family, demonstrating significant activity against TYK2 and JAK1.[1] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[2][3][4] Cytokines and growth factors binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins.[5] These phosphorylated STATs translocate to the nucleus to regulate gene transcription.[5] this compound, by inhibiting JAKs, can modulate these signaling events. These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of JAK enzymes, preventing the phosphorylation of STATs and subsequent downstream signaling. The provided protocols will enable researchers to quantify the inhibitory potency of this compound on specific JAK isoforms and to assess its functional impact on cellular signaling pathways.
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| TYK2 | 3.0 |
| JAK1 | 7.7 |
| JAK3 | 629.6 |
| JAK2 | Not Reported |
Data sourced from MedChemExpress, citing patent CN113150012 A.[1]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Stimulant | IC50 (nM) |
| STAT3 Phosphorylation | Jurkat | IFN-α2B | 23.7 |
Data sourced from MedChemExpress, citing patent CN113150012 A.[1]
Signaling Pathway and Experimental Workflow
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blossombio.com [blossombio.com]
- 5. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Jak-IN-27 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Jak-IN-27, a potent and selective inhibitor of Janus kinases (JAKs), in cell culture experiments. This compound primarily targets TYK2 and JAK1, with significantly less activity against JAK3, making it a valuable tool for investigating the roles of these specific JAK isoforms in cytokine signaling pathways implicated in various diseases, including cancer and autoimmune disorders.
Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Cytokine binding to their receptors induces the trans-activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STATs. Subsequently, JAKs phosphorylate the STATs, leading to their dimerization, nuclear translocation, and regulation of gene expression. This compound, by blocking the kinase activity of TYK2 and JAK1, prevents these downstream signaling events.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| TYK2 | 3.0 | [1] |
| JAK1 | 7.7 | [1] |
| JAK3 | 629.6 | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| Jurkat | IFN-α2B-induced STAT3 phosphorylation | 23.7 | [1] |
Signaling Pathway Diagram
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Inhibition of STAT Phosphorylation in Jurkat Cells
This protocol describes how to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in Jurkat cells, a human T lymphocyte cell line.
Materials:
-
This compound
-
Jurkat cells (ATCC TIB-152)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human Interferon-alpha 2B (IFN-α2B)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein assay kit (e.g., BCA)
Protocol Workflow:
Caption: Workflow for assessing this compound's effect on STAT phosphorylation.
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[2][3]
-
Cell Seeding and Starvation: Seed 2 x 10^6 Jurkat cells per well in a 6-well plate. For suspension cells like Jurkat, gently centrifuge to pellet and resuspend in serum-free RPMI-1640 for 4-6 hours to starve the cells and reduce basal signaling.[4]
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free RPMI-1640 to achieve final concentrations ranging from 1 nM to 1 µM. Add the diluted this compound or DMSO (vehicle control) to the cells and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add IFN-α2B to a final concentration of 100 ng/mL to the cell suspension and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation at 500 x g for 5 minutes. Wash once with ice-cold PBS and then lyse the cells with 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.[5][6]
-
-
Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Normalize the phospho-STAT3 signal to the total STAT3 signal to determine the extent of inhibition by this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line (e.g., colorectal cancer cell line SW1116 or HT29)[7]
-
Appropriate cell culture medium (e.g., RPMI-1640 or McCoy's 5A with 10% FBS)[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[8]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the complete culture medium. A suggested concentration range is from 0.01 µM to 100 µM. Remove the old medium and add 100 µL of the medium containing this compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][10]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
This compound
-
Cancer cell line with migratory potential (e.g., HT1080)[11]
-
Transwell inserts (8.0 µm pore size) for 24-well plates[11]
-
Serum-free medium and medium with 10% FBS (as chemoattractant)
-
Crystal violet staining solution
-
Cotton swabs
Protocol Workflow:
Caption: Workflow for the Transwell cell migration assay.
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-treat the cell suspension with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for 1 hour.
-
Assay Setup: Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate. Place the Transwell insert into the well. Add 100 µL of the pre-treated cell suspension to the upper chamber of the insert.[12]
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.[13]
-
Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Cell Counting: Gently wash the insert with water and allow it to air dry. Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect on cell migration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat or a cancer cell line)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 1 µM to 50 µM) or DMSO for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15][16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Concluding Remarks
This compound is a powerful research tool for dissecting the roles of TYK2 and JAK1 in various cellular processes. The provided protocols offer a starting point for investigating the effects of this inhibitor on STAT signaling, cell viability, migration, and apoptosis. Researchers should optimize the experimental conditions, such as inhibitor concentration and incubation time, for their specific cell lines and biological questions.
References
- 1. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 2. Jurkat Cell Line - Creative Biogene [creative-biogene.com]
- 3. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase 3 (JAK3) is a tyrosine kinase predominantly expressed in hematopoietic cells that plays a critical role in signaling pathways of several cytokines crucial for lymphocyte activation, proliferation, and function.[1][2] This central role in the immune system makes JAK3 an attractive therapeutic target for a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2][3][4][5] While specific in vivo data for the investigational molecule Jak-IN-27 is not publicly available, this document provides detailed application notes and protocols for the in vivo use of selective JAK3 inhibitors based on published studies of analogous compounds. These guidelines are intended to serve as a comprehensive resource for researchers designing and executing in vivo studies with selective JAK3 inhibitors.
Mechanism of Action: The JAK-STAT Signaling Pathway
JAK3 is an intracellular tyrosine kinase that associates with the common gamma (γc) chain of several cytokine receptors, including those for interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2][6] Upon cytokine binding, the receptor-associated JAKs, often a heterodimer of JAK1 and JAK3, become activated and phosphorylate each other and the receptor itself.[7][8][9] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7][9][10] Once docked, STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses.[7][9][10] Selective JAK3 inhibitors block this cascade by competing with ATP for the binding site in the kinase domain of JAK3, thereby preventing the downstream signaling events.[11]
Quantitative Data from In Vivo Studies with Selective JAK3 Inhibitors
The following table summarizes key quantitative data from preclinical in vivo studies of various selective JAK3 inhibitors. This information can be a valuable starting point for dose selection and study design.
| Compound | Animal Model | Disease Model | Dosing Regimen | Efficacy | Reference |
| R348 | CD18 mutant PL/J mice | Psoriasiform Skin Disease | 6 weeks of treatment (route and exact dose not specified) | Marked attenuation of skin lesions, reduced epidermal and dermal severity scores, decreased CD4+ T cell infiltration, and lower systemic levels of IL-17, IL-22, IL-23, and TNF-α. | [1] |
| CP-690550 (Tofacitinib) | Murine | Collagen-Induced Arthritis (CIA) | 1.5-15 mg/kg/day via osmotic mini-pump | Dose-dependent decrease in disease endpoints with >90% reduction at the highest dose. Approximate ED50 of 1.5 mg/kg/day. | [3] |
| CP-690550 (Tofacitinib) | Rat | Adjuvant-Induced Arthritis (AA) | 1.5-15 mg/kg/day via osmotic mini-pump | Dose-dependent decrease in paw swelling. Animals receiving 15 mg/kg/day showed no histological evidence of disease. | [3] |
| Z583 | DBA/1 mice | Collagen-Induced Arthritis (CIA) | 0.3, 1, and 3 mg/kg by oral administration over 3 weeks | Sufficient to block the development of inflammatory response at a dose of 3 mg/kg. | [2] |
| RB1 | Mice | Collagen-Induced Arthritis (CIA) | 10, 30, or 100 mg/kg (route not specified) | Significantly improved pathology in the joints. | [12] |
| MJ04 | DHT-challenged AGA and athymic nude mice | Hair Loss | Topical application | Early onset of hair regrowth. | [13] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments using selective JAK3 inhibitors, adapted from published studies.
Protocol 1: Evaluation of a Selective JAK3 Inhibitor in a Murine Model of Collagen-Induced Arthritis (CIA)
This protocol is based on studies with compounds like CP-690550 and Z583.[2][3]
1. Animals:
-
Male DBA/1 mice, 8-10 weeks old.
2. Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.
3. Dosing and Administration:
-
Begin treatment upon the onset of clinical signs of arthritis (typically around day 21-28).
-
Prepare the selective JAK3 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose with 0.025% Tween 20).
-
Administer the compound orally once daily at desired doses (e.g., 1, 3, 10 mg/kg).[2] A vehicle control group should be included.
-
Alternatively, for continuous delivery, use osmotic mini-pumps implanted subcutaneously.[3]
4. Monitoring and Outcome Assessment:
-
Clinical Scoring: Score arthritis severity daily or every other day based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and erythema of the entire paw and digits). The maximum score per mouse is 16.
-
Histopathology: At the end of the study (e.g., day 42), euthanize the mice and collect hind paws. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect blood at termination for cytokine analysis (e.g., IL-6, TNF-α) using ELISA or multiplex assays.
Protocol 2: Evaluation of a Selective JAK3 Inhibitor in a Mouse Model of Psoriasiform Dermatitis
This protocol is based on a study using the JAK3 inhibitor R348 in CD18 mutant PL/J mice.[1]
1. Animals:
-
CD18 mutant PL/J mice, which spontaneously develop T cell-dependent psoriasiform skin disease.
2. Treatment:
-
Begin treatment once mice have established skin disease.
-
Prepare the selective JAK3 inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, topical application).
-
Administer the compound and vehicle to respective groups for a defined period (e.g., 6 weeks).[1]
3. Outcome Assessment:
-
Clinical Evaluation: Visually assess and score the severity of skin lesions (e.g., scaling, erythema, thickness) throughout the study.
-
Histological Analysis: At the end of the study, collect skin biopsies from affected areas. Fix, embed, section, and stain with H&E to evaluate epidermal thickness, inflammatory cell infiltration, and overall lesion severity.
-
Immunohistochemistry: Perform immunohistochemical staining on skin sections to quantify the infiltration of specific immune cells, such as CD4+ T cells.[1]
-
Systemic Cytokine Levels: Collect blood and measure the plasma concentrations of relevant cytokines (e.g., IL-17, IL-22, IL-23, TNF-α) using appropriate immunoassays.[1]
-
Ex Vivo Analysis: Isolate T cells from treated and control mice and stimulate them with IL-2 to assess the phosphorylation of STAT5 by flow cytometry or Western blot, as a measure of target engagement.[1]
Important Considerations for In Vivo Studies
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): It is highly recommended to conduct preliminary PK/PD studies to determine the optimal dosing regimen that maintains a sufficient drug concentration at the target site to inhibit JAK3.
-
Selectivity Profiling: Ensure the inhibitor is highly selective for JAK3 over other JAK family members (JAK1, JAK2, TYK2) to minimize off-target effects. The IC50 values for each kinase should be known.
-
Vehicle Selection: The vehicle used to dissolve or suspend the compound should be non-toxic and non-inflammatory.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
Selective inhibition of JAK3 represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. While in vivo data for this compound is not yet available, the protocols and data presented here for analogous compounds provide a robust framework for researchers to design and implement their own in vivo studies. Careful consideration of the animal model, dosing regimen, and relevant outcome measures will be critical for successfully evaluating the therapeutic potential of novel JAK3 inhibitors.
References
- 1. JAK3 inhibition significantly attenuates psoriasiform skin inflammation in CD18 mutant PL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK Inhibitors in Psoriasis: A Promising New Treatment Modality - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. The Future of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Update on Janus Kinase Antagonists in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Jak-IN-27 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-27 is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Its high selectivity for TYK2 and JAK1 over JAK2 and JAK3 makes it a valuable tool for dissecting the roles of these specific JAK family members in cytokine signaling pathways relevant to immunology. This document provides detailed application notes and protocols for the use of this compound in immunology research, with a focus on its mechanism of action and practical experimental guidance.
This compound has been utilized in studies investigating autoimmune and inflammatory diseases, such as psoriasis, by targeting cytokine signaling pathways. It effectively inhibits the signaling of key cytokines including IL-12, IL-23, and Type I interferons (IFNα/β), which are crucial for the differentiation and function of T-cell subsets, particularly Th1 and Th17 cells.
Mechanism of Action
This compound exerts its inhibitory effects by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Cytokine binding to their receptors leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STATs. The JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and regulate gene expression. By inhibiting TYK2 and JAK1, this compound effectively blocks these downstream events. For example, in the context of IL-23 signaling, which is critical for the maintenance of Th17 cells, this compound inhibits TYK2- and JAK1-mediated phosphorylation of STAT3.
Caption: Mechanism of this compound inhibition on the JAK-STAT signaling pathway.
Data Presentation
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the four members of the JAK family.
| Target | IC50 (nM) | Assay Condition |
| TYK2 | 1.2 | Biochemical Assay |
| JAK1 | 17 | Biochemical Assay |
| JAK2 | 1000 | Biochemical Assay |
| JAK3 | >5000 | Biochemical Assay |
Experimental Protocols
Protocol 1: In Vitro Inhibition of STAT Phosphorylation in Human PBMCs
This protocol outlines a method to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) using flow cytometry.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS
-
Recombinant human cytokine (e.g., IL-23, IL-12, or IFN-α)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated anti-p-STAT3 (for IL-23) or anti-p-STAT4 (for IL-12) antibody
-
Flow cytometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C. Further dilute in cell culture medium to desired working concentrations just before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1%.
-
Cell Preparation: Isolate human PBMCs from whole blood using density gradient centrifugation. Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Add the desired concentrations of this compound to the cell suspension. Include a vehicle control (DMSO only). Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Stimulation: Add the appropriate cytokine to the cells at a pre-determined optimal concentration (e.g., 10 ng/mL of IL-23). Incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Immediately after stimulation, fix and permeabilize the cells according to the manufacturer's protocol for the chosen fixation/permeabilization buffer.
-
Intracellular Staining: Stain the cells with the fluorochrome-conjugated anti-p-STAT antibody for 30-60 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Wash the cells with PBS and resuspend in flow cytometry staining buffer. Analyze the samples on a flow cytometer to determine the level of p-STAT in specific cell populations (e.g., gated on lymphocytes or monocytes).
Caption: General experimental workflow for assessing this compound activity.
Protocol 2: T-Cell Differentiation Assay
This protocol provides a general framework for investigating the effect of this compound on the differentiation of naive CD4+ T-cells into specific lineages (e.g., Th17).
Materials:
-
This compound
-
Naive CD4+ T-cells (isolated from human PBMCs or mouse spleen)
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β)
-
RPMI 1640 medium supplemented with 10% FBS and other necessary supplements
-
Cell stimulation cocktail (for intracellular cytokine staining)
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A)
Procedure:
-
Preparation of this compound: Prepare this compound as described in Protocol 1.
-
T-Cell Activation and Differentiation: Culture naive CD4+ T-cells in plates coated with anti-CD3 and soluble anti-CD28 antibodies. Add the Th17 polarizing cytokines to the culture medium.
-
Inhibitor Treatment: Simultaneously with activation, add different concentrations of this compound or vehicle control (DMSO) to the cultures.
-
Cell Culture: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Restimulation and Intracellular Staining: On the final day, restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like Brefeldin A).
-
Flow Cytometry Analysis: Harvest the cells and stain for surface markers (e.g., CD4). Then, fix, permeabilize, and stain for intracellular IL-17A. Analyze by flow cytometry to determine the percentage of IL-17A-producing CD4+ T-cells.
In Vivo Studies
This compound has been evaluated in preclinical animal models of autoimmune diseases. For instance, in a mouse model of psoriasis, oral administration of this compound led to a significant reduction in ear thickness and scaling, which correlated with reduced expression of inflammatory cytokines in the skin. When planning in vivo studies, it is crucial to perform pharmacokinetic and pharmacodynamic analyses to determine the optimal dosing regimen.
Conclusion
This compound is a selective TYK2/JAK1 inhibitor that serves as a powerful research tool for investigating the roles of these kinases in immune regulation. Its ability to modulate the signaling of key cytokines involved in T-cell differentiation and function makes it particularly relevant for studies on autoimmune and inflammatory diseases. The protocols provided here offer a starting point for researchers to explore the immunological effects of this compound in both in vitro and in vivo settings.
Jak-IN-27: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental use of Jak-IN-27, a potent and orally active inhibitor of the Janus kinase (JAK) family. This document is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a small molecule inhibitor targeting the JAK family of non-receptor tyrosine kinases, which are crucial mediators of cytokine signaling.[1] The JAK-STAT signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and cancers.[2] this compound exhibits potent inhibitory activity against several JAK isoforms, making it a valuable tool for investigating the role of JAK signaling in various disease models.
Mechanism of Action
Cytokines and growth factors bind to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation. This compound exerts its effects by competitively binding to the ATP-binding site of JAK kinases, thereby preventing the phosphorylation and activation of STAT proteins.[1] This blockade of the JAK-STAT pathway leads to the downstream suppression of pro-inflammatory cytokine production and signaling.
Data Presentation: Biochemical and Cellular Activity
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various JAK kinases and in a cell-based assay.
| Target | Assay Type | IC50 Value (nM) | Reference |
| TYK2 | Biochemical Assay | 3.0 | [1] |
| JAK1 | Biochemical Assay | 7.7 | [1] |
| JAK3 | Biochemical Assay | 629.6 | [1] |
| p-STAT3 (IFN-α) | Jurkat Cells | 23.7 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the activity of this compound in common preclinical experimental settings.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound against a specific JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the JAK enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP. The final ATP concentration should be at or near the Km for the specific JAK enzyme.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Inhibition of STAT3 Phosphorylation
This protocol outlines a method to assess the ability of this compound to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.
Materials:
-
Jurkat cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Recombinant human Interferon-alpha (IFN-α)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% methanol in PBS)
-
Primary antibody: anti-phospho-STAT3 (Tyr705)
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
Flow cytometer
Procedure:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium and starve overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with IFN-α (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Wash the cells with cold PBS and fix with fixation buffer for 10 minutes at room temperature.
-
Permeabilize the cells by incubating in ice-cold permeabilization buffer for 30 minutes on ice.
-
Wash the cells with PBS containing 1% BSA.
-
Incubate the cells with the anti-phospho-STAT3 primary antibody for 1 hour at room temperature.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in PBS.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of phospho-STAT3.
-
Calculate the percent inhibition of STAT3 phosphorylation for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol provides a representative design for evaluating the in vivo efficacy of orally administered this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
On day 21, boost the mice with an emulsion of bovine type II collagen and IFA via intradermal injection.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle daily from the onset of arthritis (typically around day 21-25) or in a prophylactic setting. Dosing will need to be optimized, but a starting point could be in the range of 10-50 mg/kg.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for clinical signs of arthritis.
-
Measure paw thickness using calipers every 2-3 days.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Collect blood for analysis of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Experimental workflow for an in vivo collagen-induced arthritis model.
References
Application Notes: Preparing Jak-IN-27 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-27 is a potent, orally active small molecule inhibitor of the Janus kinase (JAK) family.[1][2] It demonstrates high selectivity for Tyrosine Kinase 2 (TYK2) and JAK1, with moderate activity against JAK3.[1][2] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, interferons, and growth factors involved in immunity and inflammation.[3][4] By inhibiting these kinases, this compound effectively blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent modulation of gene transcription.[1][3] This mechanism makes this compound a valuable tool for investigating autoimmune diseases, inflammatory conditions, and certain cancers.[3] Proper preparation of a stable, concentrated stock solution is the first critical step for accurate and reproducible in vitro and in vivo experimental results.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁F₂N₇O | [2] |
| Molecular Weight | 413.42 g/mol | [2] |
| CAS Number | 2673176-36-6 | [2] |
| Appearance | Solid | |
| Purity | ≥95% (HPLC Recommended) |
Solubility and Storage of this compound
| Solvent | Solubility | Recommended Storage Conditions | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble (Quantitative data not specified; test for desired concentration) | -80°C for solution | [1] |
| Solid Compound | N/A | -20°C, protect from light | [1] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a commonly used concentration for in vitro assays.
Objective: To prepare a 10 mM stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 413.42 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Pipette tips
Equipment:
-
Calibrated analytical balance
-
Fume hood
-
Vortex mixer
-
Calibrated micropipettes
Safety Precautions:
-
This compound is a potent bioactive compound. The toxicological properties have not been fully investigated.[5]
-
Always handle the solid powder and DMSO solution inside a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of the powder and direct contact with skin or eyes.[5] In case of contact, wash the affected area thoroughly with water.[5]
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 413.42 g/mol x 1000 mg/g
-
Mass (mg) = 4.13 mg
-
-
Weighing: Carefully weigh out the calculated amount (e.g., 4.13 mg) of this compound powder on an analytical balance.
-
Dissolution:
-
Add the weighed this compound powder to a sterile vial.
-
Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the vial.
-
Cap the vial tightly.
-
-
Mixing: Vortex the solution for 1-2 minutes or until the solid is completely dissolved. A clear solution should be obtained. If precipitation occurs, gentle warming in a water bath (37°C) may aid dissolution.
-
Aliquoting and Labeling:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected vials.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
-
Storage: Store the aliquots at -80°C for long-term stability.[1] When needed, thaw a single aliquot and use it for the experiment. Discard any unused portion of the thawed aliquot.
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the preparation of a this compound stock solution.
References
- 1. SYK/JAK-IN-1|2737326-28-0|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Novel JAK Inhibitor
Disclaimer: The following technical support guide has been generated based on general knowledge of small molecule Janus Kinase (JAK) inhibitors. No specific public data was found for a compound named "Jak-IN-27." Therefore, this guide is provided as a comprehensive framework for a novel JAK inhibitor and should be adapted based on experimentally determined data for your specific compound.
This guide provides frequently asked questions (FAQs) and troubleshooting advice for researchers using a novel JAK inhibitor in cell culture experiments.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of the novel JAK inhibitor?
Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. The specific storage conditions and shelf-life should be determined experimentally.
2. What is the recommended working concentration for the inhibitor in cell culture?
The optimal working concentration depends on the specific cell type and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific assay. Concentrations for JAK inhibitors in cell culture often range from nanomolar to low micromolar.[1][2][3]
3. How stable is the novel JAK inhibitor in cell culture media?
The stability of a small molecule inhibitor in aqueous solutions like cell culture media can vary significantly.[4] Factors such as pH, temperature, exposure to light, and interactions with media components (e.g., serum proteins) can lead to degradation over time.[5] It is highly recommended to perform a stability study to determine the half-life of your compound under your specific experimental conditions (e.g., 37°C, 5% CO2 in your chosen cell culture medium).
4. Can I pre-mix the inhibitor into a large volume of media for my experiments?
This is generally not recommended without prior stability data. If the compound degrades over the course of your experiment, pre-mixing can lead to a decrease in the effective concentration and result in inaccurate or irreproducible data. It is best practice to add the inhibitor to the media immediately before treating the cells.
5. How can I be sure the inhibitor is targeting the JAK/STAT pathway?
To confirm the mechanism of action, you should assess the phosphorylation status of key downstream targets in the JAK/STAT pathway.[6][7] A common method is to stimulate cells with a relevant cytokine (e.g., IL-6, IFN-γ) and then measure the phosphorylation of STAT proteins (e.g., pSTAT3, pSTAT1) via Western blot or flow cytometry.[1][3] A potent JAK inhibitor should block this cytokine-induced STAT phosphorylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - The final concentration of the inhibitor exceeds its aqueous solubility.- The final DMSO concentration is too high (typically >0.5%), causing the compound to crash out.- The stock solution was not fully dissolved before dilution. | - Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.- Ensure the final DMSO concentration is kept low and consistent across all conditions (e.g., ≤0.1%).- Vortex the stock solution thoroughly before diluting it into the media. |
| Inconsistent or No Inhibitory Effect | - Compound Degradation: The inhibitor is not stable under the experimental conditions (time, temperature).- Incorrect Concentration: Errors in dilution or a degraded stock solution.- Cellular Resistance: Cells may have mechanisms that efflux the drug or have mutations in the target protein. | - Assess Stability: Determine the half-life of the inhibitor in your media (see Experimental Protocols). If unstable, reduce incubation time or replenish the compound.- Verify Stock: Use a fresh aliquot of the stock solution. Confirm stock concentration if possible.- Confirm Pathway Activity: Ensure the JAK/STAT pathway is active in your cell model by stimulating with a cytokine and measuring pSTAT levels. |
| High Cellular Toxicity/Off-Target Effects | - The inhibitor concentration is too high.- The inhibitor is not specific and affects other essential cellular pathways.- The solvent (e.g., DMSO) concentration is toxic to the cells. | - Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration range.- Lower the inhibitor concentration to the lowest effective dose based on your IC50 determination.- Include a vehicle control (media with the same final DMSO concentration) in all experiments. |
Quantitative Data Summary
The data presented in these tables are for illustrative purposes only and represent the type of data you should generate for your specific novel JAK inhibitor.
Table 1: Example Stability of a Novel JAK Inhibitor in Cell Culture Media (Assessed by HPLC/LC-MS)
| Media Type | Temperature | Time (hours) | % Remaining | Half-life (t½) (hours) |
| DMEM + 10% FBS | 37°C | 0 | 100% | \multirow{4}{}{42.5} |
| 8 | 82% | |||
| 24 | 65% | |||
| 48 | 41% | |||
| RPMI + 10% FBS | 37°C | 0 | 100% | \multirow{4}{}{39.8} |
| 8 | 80% | |||
| 24 | 61% | |||
| 48 | 38% |
Table 2: Example Aqueous Solubility Data
| Solution | Temperature | Maximum Solubility (µM) |
| PBS (pH 7.4) | 25°C | 25 |
| DMEM + 10% FBS | 37°C | 45 |
| RPMI + 10% FBS | 37°C | 42 |
Experimental Protocols
Protocol 1: Assessing Chemical Stability in Cell Culture Media
This protocol outlines a method to determine the stability of a novel JAK inhibitor in cell culture media over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][8]
Materials:
-
Novel JAK inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile or methanol for protein precipitation and sample dilution
-
HPLC or LC-MS/MS system
Methodology:
-
Sample Preparation: Spike the pre-warmed cell culture medium with the inhibitor stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤0.1%).
-
Timepoint 0 (T=0): Immediately after spiking, take an aliquot of the mixture. This will serve as your 100% reference.
-
Incubation: Place the remaining media-inhibitor mixture in the incubator (37°C, 5% CO2).
-
Sample Collection: At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from the incubated mixture.
-
Protein Precipitation: For each collected aliquot, add 2-3 volumes of cold acetonitrile or methanol to precipitate proteins from the serum in the media. Vortex vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an analysis vial. Analyze the concentration of the parent compound using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½).
Protocol 2: Determining Aqueous Solubility in Cell Culture Media
This protocol describes a shake-flask method to estimate the solubility of a novel inhibitor in cell culture media.
Materials:
-
Novel JAK inhibitor (powder or high-concentration stock)
-
Cell culture medium of interest
-
Shaker or rotator at a controlled temperature (37°C)
-
Centrifuge
-
HPLC or LC-MS/MS system
Methodology:
-
Sample Preparation: Add an excess amount of the inhibitor to a known volume of the cell culture medium in a sealed tube. This should be enough that undissolved solid is visible.
-
Equilibration: Place the tube on a shaker/rotator in an incubator set to 37°C. Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
Separation of Undissolved Solid: After incubation, centrifuge the sample at high speed to pellet the excess, undissolved compound.
-
Sample Dilution and Analysis: Carefully take a known volume of the clear supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved inhibitor using a calibrated HPLC or LC-MS/MS method.
-
Solubility Calculation: Back-calculate the concentration in the original supernatant, accounting for the dilution factor. This value represents the saturated solubility of the compound in that specific medium.
Mandatory Visualizations
Caption: Canonical JAK/STAT signaling pathway and the inhibitory action of a novel JAK inhibitor.
Caption: Experimental workflow for assessing the stability of a novel inhibitor in cell culture media.
References
- 1. JAK Inhibitors and B Cell Function: A Comparative Study of Their Impact on Plasma Cell Differentiation, Cytokine Production, and Naïve B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Technical Support Center: Troubleshooting JAK Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Janus kinase (JAK) inhibitors in their experiments. It is intended for scientists and drug development professionals familiar with cell culture and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: My JAK inhibitor shows low or no efficacy in my cellular assay. What are the possible causes?
A1: There are several potential reasons for observing low efficacy of a JAK inhibitor. A systematic approach to troubleshooting this issue is crucial.
-
Inhibitor Preparation and Storage: Ensure the inhibitor is properly dissolved and stored. Many inhibitors have poor aqueous solubility and require DMSO for stock solutions. Stock solutions should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1]
-
Inhibitor Concentration: The concentration of the inhibitor may be too low. It is important to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cellular Permeability: Verify that the inhibitor is cell-permeable. Most commercially available JAK inhibitors are designed to be cell-permeable.
-
Assay Readout Timing: The timing of your assay readout is critical. The effect of the inhibitor on downstream signaling events, such as STAT phosphorylation, is often transient. A time-course experiment is recommended to identify the optimal time point for analysis.
-
Target Engagement: Confirm that the inhibitor is engaging its target JAK protein within the cell. This can be assessed by examining the phosphorylation status of the direct downstream target, STAT proteins.
-
Cell Line Specificity: The efficacy of a JAK inhibitor can vary between different cell lines due to differences in the expression levels of JAKs, STATs, and cytokine receptors.
Q2: How do I design proper controls for my JAK inhibitor experiment?
A2: Proper controls are essential for the correct interpretation of your results.
-
Vehicle Control: This is a crucial negative control. Cells should be treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the inhibitor.[2]
-
Positive Control: A known activator of the JAK-STAT pathway in your experimental system should be used. This is typically a cytokine, such as IL-6 or IFN-γ, that signals through the JAKs you are targeting.[2][3] This confirms that the signaling pathway is active in your cells.
-
Negative Control (for inhibitor specificity): If available, use an inactive analog of your inhibitor or a well-characterized inhibitor for a different pathway to demonstrate the specificity of the observed effects.
-
Unstimulated Control: This baseline control consists of untreated cells and helps to determine the basal level of JAK-STAT pathway activation.
Q3: I am observing unexpected or off-target effects. How can I investigate this?
A3: Off-target effects are a known consideration with small molecule inhibitors, particularly those that are not highly specific.[4]
-
Inhibitor Specificity: First-generation JAK inhibitors often show activity against multiple JAK isoforms.[5][6] Newer generations of inhibitors have improved specificity.[5] Be aware of the specificity profile of your inhibitor.
-
Dose-Response Analysis: High concentrations of an inhibitor are more likely to cause off-target effects.[7][8] Use the lowest effective concentration determined from your dose-response experiments.
-
Rescue Experiments: If the off-target effect is due to inhibition of a specific kinase, you may be able to "rescue" the phenotype by introducing a constitutively active form of that kinase.
-
Alternative Inhibitors: Use a structurally different inhibitor that targets the same JAK to see if the same off-target effect is observed.
-
Computational Profiling: In silico tools can predict potential off-target interactions of your inhibitor.[9][10]
Q4: What are the best practices for preparing and storing JAK inhibitors?
A4: Proper handling of JAK inhibitors is critical for maintaining their activity and ensuring reproducible results.
-
Solubility: Most JAK inhibitors are poorly soluble in water and require a solvent like DMSO to prepare concentrated stock solutions.[1][11]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO). This can then be diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including your vehicle control.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Protect from light if the compound is light-sensitive.
-
Stability in Media: The stability of inhibitors in cell culture media can vary. For long-term experiments, it may be necessary to replenish the inhibitor periodically.
Troubleshooting Guides
Guide 1: Low or No Inhibition of STAT Phosphorylation
This guide addresses the common issue of failing to observe a decrease in cytokine-induced STAT phosphorylation after treatment with a JAK inhibitor.
| Observation | Possible Cause | Suggested Solution |
| No inhibition at any inhibitor concentration. | Inactive Inhibitor: The inhibitor may have degraded due to improper storage or handling. | Purchase a new batch of inhibitor and prepare fresh stock solutions. |
| Incorrect Cytokine Stimulation: The cytokine used to stimulate the pathway may be inactive or used at a suboptimal concentration. | Test the activity of your cytokine stock. Perform a dose-response of the cytokine to ensure maximal stimulation. | |
| Suboptimal Assay Timing: The time point for measuring pSTAT may be incorrect. | Perform a time-course experiment, measuring pSTAT levels at various times after cytokine stimulation (e.g., 5, 15, 30, 60 minutes). | |
| Cell Line Resistance: The cell line may have mutations or express compensatory signaling pathways that bypass the need for the targeted JAK.[12] | Use a different cell line known to be responsive to the inhibitor. Sequence the relevant genes in your cell line. | |
| Inhibition only at very high concentrations. | Low Inhibitor Potency: The inhibitor may have a high IC50 for the target JAK in your specific cellular context. | Consult the literature for the expected IC50 of your inhibitor in similar assays. Consider using a more potent inhibitor. |
| High Target Expression: The cells may express very high levels of the target JAK, requiring a higher inhibitor concentration for effective inhibition. | Characterize the expression levels of JAK proteins in your cell line via Western blot or other methods. | |
| Variable inhibition between experiments. | Inconsistent Experimental Conditions: Variations in cell density, inhibitor concentration, or stimulation time can lead to inconsistent results. | Standardize all experimental parameters. Keep detailed records of each experiment. |
| Inhibitor Instability: The inhibitor may be unstable in your culture medium. | For long incubations, consider replenishing the medium with fresh inhibitor. |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT Phosphorylation
This protocol describes the detection of phosphorylated STAT proteins by Western blot to assess the activity of the JAK-STAT pathway.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
Cytokine for stimulation (e.g., IL-6, IFN-γ)
-
JAK inhibitor and vehicle (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-16 hours before the experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with the JAK inhibitor or vehicle at the desired concentrations for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for the optimized duration (typically 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally recommended.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein.
Visualizations
References
- 1. ≥98% (HPLC), solid, JAK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] POS0091 OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING | Semantic Scholar [semanticscholar.org]
- 11. Computational Screening and Experimental Validation on Multicomponent Crystals of a New Class of Janus Kinase (JAK) Inhibitor Drug with Improved Solubility [mdpi.com]
- 12. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
How to prevent Jak-IN-27 precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of JAK-IN-27 during their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of small molecule inhibitors like this compound can lead to inaccurate experimental results. This guide provides a step-by-step approach to identify and resolve common issues.
Issue: Precipitate observed after diluting DMSO stock solution into aqueous media.
This is the most common scenario for precipitation. The dramatic change in solvent polarity when a highly concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium can cause the compound to fall out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO at concentrations of 100 mM or ≥ 31 mg/mL. For some applications, ethanol can also be used, but the solubility is significantly lower (≥ 1.8 mg/mL).
Q2: My this compound precipitated out of solution after I diluted my DMSO stock in my cell culture medium. What should I do?
A2: This is a common issue. Here are several steps you can take:
-
Improve Dilution Technique: Add the DMSO stock to your aqueous medium drop-wise while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Pre-warm the Medium: Using cell culture medium pre-warmed to 37°C can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first dilute your 100 mM DMSO stock to 10 mM in DMSO, and then dilute this into your aqueous medium.
-
Increase Serum Content: If your experimental protocol allows, increasing the concentration of fetal bovine serum (FBS) in your cell culture medium can help to keep the compound in solution due to the binding of small molecules to albumin.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to minimize solvent-induced toxicity.
Q3: Can I store this compound in an aqueous solution?
A3: It is generally not recommended to store small molecule inhibitors like this compound in aqueous solutions for extended periods. The stability of the compound in aqueous buffers is often limited, and it is prone to precipitation over time. For best results, prepare fresh dilutions from your DMSO stock for each experiment.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can perform a simple solubility test. Prepare a series of dilutions of your this compound DMSO stock into your cell culture medium at various final concentrations. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours. Visually inspect for any precipitate or turbidity. You can also use a spectrophotometer to check for light scattering as an indication of precipitation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration |
| DMSO | ≥ 31 mg/mL (or 100 mM) |
| Ethanol | ≥ 1.8 mg/mL |
| Water | Insoluble or very low solubility |
Experimental Protocols
Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a general guideline for preparing this compound for use in cell-based assays to minimize the risk of precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 100 mM.
-
Ensure the powder is completely dissolved by vortexing. If necessary, gently warm the solution at 37°C for 5-10 minutes.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be beneficial to perform an intermediate dilution in 100% DMSO. For example, dilute the 100 mM stock to 10 mM.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Pre-warm your cell culture medium (containing serum, if applicable) to 37°C.
-
Calculate the volume of the this compound stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the compound is precipitating.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to your cell culture medium.
-
Mandatory Visualization
JAK-STAT Signaling Pathway
This compound is an inhibitor of Janus kinases (JAKs). Understanding the JAK-STAT pathway is crucial for interpreting experimental results. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression.[1][2][3][4][5] JAK inhibitors block this process by preventing the phosphorylation activity of JAKs.[5][6]
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - PL [thermofisher.com]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Jak-IN-27 Cytotoxicity Assessment
Disclaimer: As of the latest literature review, specific data for a compound designated "Jak-IN-27" is not publicly available. This technical support guide has been generated using Tofacitinib , a well-characterized Janus kinase (JAK) inhibitor, as a representative molecule. The experimental protocols, data, and troubleshooting advice provided herein are based on published studies involving Tofacitinib and should be adapted as necessary for your specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a JAK inhibitor like this compound?
A1: this compound, as a Janus kinase (JAK) inhibitor, is designed to modulate inflammatory responses by blocking the activity of JAK enzymes.[1][2] JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[2][3] By inhibiting JAKs, the compound prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][3] This disruption of the JAK-STAT pathway ultimately leads to a reduction in the production of inflammatory mediators.[3] Tofacitinib, our representative compound, primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[4]
Q2: Which assays are recommended for assessing the cytotoxicity of this compound?
A2: Standard in vitro cytotoxicity assays are recommended to determine the effect of this compound on cell viability. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a marker of metabolically active cells, and is known for its high sensitivity.
-
Trypan Blue Exclusion Assay: A straightforward method to differentiate between viable and non-viable cells based on membrane integrity.
Q3: What are the expected cytotoxic effects of a JAK inhibitor on different cell types?
A3: The cytotoxic effects of a JAK inhibitor can vary depending on the cell type and the concentration of the compound. For instance, Tofacitinib has shown concentration-dependent cytotoxic effects on fibroblast cell lines, with effects starting at concentrations around 100 nM.[4] In peripheral blood mononuclear cells (PBMCs), Tofacitinib at concentrations of 10 nM, 100 nM, and 500 nM was found to be non-toxic and did not affect cell viability. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line of interest to understand its cytotoxic profile.
Troubleshooting Guides
Issue 1: High variability in results from the MTT assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell density across the plate.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques and reagents.
-
-
Possible Cause: Incomplete formazan solubilization.
-
Solution: After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle shaking or pipetting. Incubate for a sufficient time to allow for complete solubilization.
-
Issue 2: Low signal or inconsistent readings in the CellTiter-Glo® assay.
-
Possible Cause: ATP degradation.
-
Solution: Ensure that the CellTiter-Glo® reagent is brought to room temperature before use and that the assay plate is also equilibrated to room temperature before adding the reagent. Perform the luminescence reading within the recommended time frame after reagent addition.
-
-
Possible Cause: Quenching of the luminescent signal.
-
Solution: Use opaque-walled plates (white or black) to prevent crosstalk between wells and to maximize the luminescent signal. Ensure that your plate reader is calibrated and set to the correct parameters for luminescence detection.
-
Issue 3: Unexpected cell death in control (untreated) wells.
-
Possible Cause: Suboptimal cell culture conditions.
-
Solution: Ensure that the cell culture medium, serum, and supplements are of high quality and not expired. Maintain optimal incubator conditions (temperature, CO2, humidity).
-
-
Possible Cause: Solvent toxicity.
-
Solution: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and does not affect cell viability. Run a vehicle control (cells treated with the solvent alone) to assess its effect.
-
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Tofacitinib against various JAK kinases and its cytotoxic effects on different cell lines.
Table 1: Tofacitinib In Vitro Kinase Inhibitory Activity (IC50)
| Target | IC50 (nM) |
| JAK1 | 3.2 |
| JAK2 | 4.1 |
| JAK3 | 1.6 |
Data sourced from various in vitro kinase assays.
Table 2: Tofacitinib Cytotoxicity (IC50) in Different Cell Lines
| Cell Line | Assay | IC50 (µM) |
| TF-1 (Erythroleukemia) | Cell Viability Assay | 30.29 ± 1.98 |
This table will be populated with more data as it becomes available from further studies.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound (or representative compound)
-
Target cells in culture
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well opaque-walled plate format.
Materials:
-
This compound (or representative compound)
-
Target cells in culture
-
Complete culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired volume of compound dilutions to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired time at 37°C.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Experimental workflow for cytotoxicity assessment of this compound.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by this compound.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. AB0782 IN VITRO EFFECT OF UPADACITINIB AND TOFACITINIB ON PERIPHERAL BLOOD LEUKOCYTES FROM PATIENTS WITH EARLY AND ESTABLISHED RHEUMATOID ARTHRITIS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. Lymphocyte modulation by tofacitinib in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Jak-IN-27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK inhibitor, Jak-IN-27. The information is designed to address common experimental challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, plays a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus via the JAK-STAT pathway.[2][3] Upon cytokine binding, JAKs associated with the receptor chains transphosphorylate and activate each other.[2] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[2][4][5] this compound competitively binds to the ATP-binding site within the kinase domain of specific JAKs, preventing the phosphorylation cascade and subsequent downstream signaling.[1][2]
Q2: Which cytokines utilize the JAK-STAT pathway that can be inhibited by this compound?
The JAK-STAT pathway is utilized by a wide array of cytokines and growth factors, and therefore, the effects of a JAK inhibitor can be pleiotropic.[6] Specific JAK isoforms are associated with different cytokine receptors. For instance, JAK1 is involved in signaling for interferons and numerous interleukins such as IL-2, IL-4, IL-6, IL-7, IL-9, IL-10, IL-15, IL-21, and IL-27.[6] The specific inhibitory profile of this compound against different JAK isoforms will determine which cytokine signaling pathways are most affected.
Q3: What are the potential reasons for variability in my IC50 values for this compound?
Variability in IC50 values can arise from several factors. These can be broadly categorized into experimental conditions and cell-based factors. Key considerations include:
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 of this compound will be influenced by the ATP concentration in your kinase assay. Higher ATP concentrations will require higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Cell Health and Passage Number: The physiological state of your cells can significantly impact results. Using cells at a consistent passage number and ensuring high viability is crucial.
-
Assay Format and Reagents: Differences in assay platforms (e.g., biochemical vs. cellular), detection reagents, and substrate concentrations can all contribute to variability.
-
Incubation Time: The pre-incubation time of the inhibitor with the kinase before initiating the reaction and the overall reaction time can affect the measured IC50.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (High IC50 values)
| Potential Cause | Troubleshooting Steps |
| Compound Solubility/Precipitation | 1. Visually inspect your stock solution and final assay dilutions for any signs of precipitation. 2. Determine the solubility of this compound in your assay buffer. 3. Consider using a different solvent for your stock solution or adding a small percentage of a co-solvent like DMSO to your assay buffer (ensure solvent tolerance of your assay). |
| Compound Adsorption to Plastics | 1. Use low-binding microplates and pipette tips. 2. Include a surfactant like Tween-20 or Triton X-100 in your assay buffer at a low concentration (e.g., 0.01%) to minimize non-specific binding. |
| High ATP Concentration in Assay | 1. If using a biochemical assay, determine the Km of ATP for your kinase and use an ATP concentration at or below the Km. 2. Be aware that cellular assays will have physiological ATP concentrations (millimolar range), which can lead to higher IC50 values compared to biochemical assays. |
| Cellular Efflux | 1. Some cell lines express efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell, reducing its effective intracellular concentration. 2. Consider using a cell line with lower expression of known drug efflux pumps or co-incubating with a known efflux pump inhibitor as a control experiment. |
Issue 2: High background signal or apparent activation at low inhibitor concentrations
| Potential Cause | Troubleshooting Steps |
| Compound Interference with Assay Readout | 1. Run a control experiment with all assay components except the kinase to see if this compound directly affects the detection reagent or instrument reading. 2. If this compound is fluorescent, ensure that its excitation and emission spectra do not overlap with those of your assay's detection reagents. |
| Off-Target Effects | 1. At high concentrations, this compound may inhibit other kinases or cellular proteins, leading to unexpected signaling events. 2. Perform a kinase panel screen to assess the selectivity of this compound. 3. Use a structurally unrelated JAK inhibitor as a control to confirm that the observed effect is due to JAK inhibition. |
| Solvent Effects | 1. Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell signaling or assay performance. 2. Run a solvent-only control to determine the baseline response. |
Quantitative Data Summary
The following table presents hypothetical IC50 data for this compound under different experimental conditions to illustrate potential sources of variability.
| Assay Type | Cell Line | Stimulating Cytokine | ATP Concentration | Pre-incubation Time | This compound IC50 (nM) |
| Biochemical (JAK1) | - | - | 10 µM | 15 min | 5.2 |
| Biochemical (JAK1) | - | - | 1 mM | 15 min | 85.1 |
| Cellular (pSTAT3) | HEK293-IL6R | IL-6 | Cellular (mM) | 1 hour | 120.7 |
| Cellular (pSTAT1) | HeLa | IFN-γ | Cellular (mM) | 1 hour | 98.5 |
| Cellular (pSTAT3) | HEK293-IL6R | IL-6 | Cellular (mM) | 4 hours | 155.3 |
Experimental Protocols
Protocol 1: Cellular Phospho-STAT3 (pSTAT3) Inhibition Assay
-
Cell Plating: Seed a human cell line expressing the appropriate cytokine receptor (e.g., HEK293-IL6R) in 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, gently wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with a serum-free medium. Incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and pre-incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-6 at a final concentration of 50 ng/mL) to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 50 µL of lysis buffer containing protease and phosphatase inhibitors to each well. Incubate on ice for 10 minutes with gentle shaking.
-
Detection: Use a sandwich ELISA or a bead-based immunoassay to quantify the levels of phosphorylated STAT3 (pSTAT3) in the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Normalize the pSTAT3 signal to the total protein concentration or a housekeeping protein. Plot the normalized pSTAT3 signal against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing inconsistent IC50 results.
Caption: A general experimental workflow for a cellular JAK inhibition assay.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Interpreting unexpected results with Jak-IN-27
Welcome to the technical support center for Jak-IN-27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this novel Janus kinase (JAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the Janus kinase (JAK) family of enzymes.[1][2][3] By blocking the ATP binding site, this compound prevents the phosphorylation and subsequent activation of the JAKs, which in turn inhibits the downstream signaling of various cytokine receptors.[2][3] This ultimately leads to the reduced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, their dimerization, and translocation to the nucleus to regulate gene transcription.[3][4]
Q2: What is the selectivity profile of this compound?
The selectivity of a JAK inhibitor across the four JAK family members (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of its biological effects and potential side effects.[1][5] The hypothetical selectivity profile for this compound is detailed in the table below. Understanding this profile is crucial for interpreting both on-target and potential off-target effects.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 5 | 1 |
| JAK2 | 50 | 10 |
| JAK3 | 150 | 30 |
| TYK2 | 200 | 40 |
| Other Kinase (Example) | >1000 | >200 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free biochemical assay. Lower values indicate higher potency.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Results
Q: I am treating my cancer cell line with this compound, but I am not observing the expected decrease in cell viability. In some cases, I'm even seeing a slight increase in proliferation at low concentrations. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cell Line Insensitivity: The specific cancer cell line may not be dependent on the JAK-STAT signaling pathway for its growth and survival.
-
Recommendation: Confirm the expression and activation of JAK and STAT proteins (e.g., p-STAT3) in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to JAK inhibition.
-
-
Off-Target Effects: At certain concentrations, kinase inhibitors can have off-target effects that may promote proliferation.[6]
-
Recommendation: Perform a dose-response curve over a wider range of concentrations. Analyze the phosphorylation status of key signaling nodes in other pathways (e.g., MAPK/ERK, PI3K/Akt) to identify potential off-target activities.
-
-
Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms, such as mutations in the JAK kinase domain.[7]
-
Recommendation: If working with a cell line that has been continuously cultured with the inhibitor, consider performing sequencing of the JAK genes to check for mutations.
-
-
Paradoxical Signaling: In some cellular contexts, inhibition of one signaling pathway can lead to the compensatory activation of another.
-
Recommendation: Use pathway analysis tools or perform phosphoproteomics to get a broader view of the signaling changes induced by this compound in your specific cell model.
-
Issue 2: Inconsistent In Vivo Efficacy
Q: My in vivo animal model studies with this compound are showing variable and inconsistent tumor growth inhibition. What factors should I consider?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetic Profile: The compound may have suboptimal pharmacokinetic properties, such as poor absorption, rapid metabolism, or low bioavailability, leading to insufficient exposure at the tumor site.[7]
-
Recommendation: Conduct pharmacokinetic studies to determine the plasma and tumor concentrations of this compound over time. Adjust dosing regimen (dose and frequency) based on these findings.
-
-
Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. For example, high levels of certain cytokines in the microenvironment might counteract the inhibitory effect of this compound.
-
Recommendation: Analyze the cytokine profile within the tumor microenvironment. Consider combination therapies that also target the production of key cytokines.
-
-
Host Immune System Interaction: JAK inhibitors can modulate the immune system.[8] The net effect on tumor growth can be complex, depending on the specific immune cell populations affected.
-
Recommendation: Perform immunophenotyping of the tumor and spleen to understand the impact of this compound on different immune cell subsets (e.g., T cells, NK cells, macrophages).
-
Experimental Protocols
Key Experiment: Western Blot for p-STAT3 Inhibition
This protocol describes a standard method to assess the inhibitory activity of this compound on the JAK-STAT pathway in a cellular context.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., a human cancer cell line with activated JAK-STAT signaling) in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ) for 15-30 minutes to induce STAT3 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Risks of JAK Inhibitors - Canadian Alopecia Areata Foundation [canaaf.org]
Validation & Comparative
A Comparative Guide to JAK Inhibitors: From Broad-Spectrum to Selective Targeting
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention in autoimmune and inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecule drugs target the intracellular JAK-STAT signaling pathway, a critical mediator of cytokine signaling that drives immune responses. This guide provides an objective comparison of different classes of JAK inhibitors, focusing on the evolution from first-generation, broader-spectrum agents to second-generation, more selective molecules. We will delve into the supporting experimental data that underpins their distinct profiles and provide detailed methodologies for key evaluative experiments.
The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action
The JAK-STAT pathway is a cornerstone of immune cell communication. It is activated by a wide array of cytokines and growth factors that are pivotal in inflammation, hematopoiesis, and immune surveillance. The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven Signal Transducer and Activator of Transcription (STAT) proteins. Different cytokine receptors associate with specific pairs of JAKs. Upon cytokine binding, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[1][2]
Caption: The canonical JAK-STAT signaling cascade.
Generations of JAK Inhibitors: A Tale of Increasing Selectivity
The development of JAK inhibitors can be broadly categorized into two generations, primarily distinguished by their selectivity for the different JAK isoforms.[3]
-
First-Generation JAK Inhibitors: These agents, including Tofacitinib and Baricitinib, exhibit a broader inhibition profile, targeting multiple JAKs.[3] For instance, Tofacitinib inhibits JAK1, JAK2, and JAK3, while Baricitinib preferentially inhibits JAK1 and JAK2.[1][4] This pan-JAK inhibition can lead to a wide range of biological effects, which contributes to their therapeutic efficacy but also to a broader side-effect profile.[5]
-
Second-Generation JAK Inhibitors: In an effort to improve the benefit-risk profile, second-generation inhibitors were designed for greater selectivity towards specific JAK isoforms.[6][7] Filgotinib and Upadacitinib are prominent examples, both showing a preference for JAK1 inhibition.[4] The hypothesis behind this targeted approach is that by selectively inhibiting JAK1, which is involved in the signaling of many pro-inflammatory cytokines, therapeutic efficacy can be maintained while minimizing off-target effects associated with the inhibition of other JAKs, such as the role of JAK2 in erythropoiesis and the function of JAK3 in lymphocyte development.[5]
Comparative Performance: In Vitro and Cellular Activity
The selectivity and potency of JAK inhibitors are initially characterized through in vitro biochemical assays and subsequently confirmed in cellular models. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.
Biochemical Selectivity (IC50, nM)
The following table summarizes the reported IC50 values for several first and second-generation JAK inhibitors against the different JAK isoforms in cell-free enzymatic assays. Lower IC50 values indicate greater potency.
| Inhibitor | Generation | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Tofacitinib | First | 112 | 20 | 1 | - |
| Baricitinib | First | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | Second | 43 | 200 | >1000 | - |
| Filgotinib | Second | 10 | 28 | 810 | 116 |
Data compiled from multiple sources. Absolute values may vary between different studies and assay conditions.[8][9]
These biochemical data highlight the varying selectivity profiles. Tofacitinib shows potent inhibition of JAK3, while Baricitinib is a potent inhibitor of both JAK1 and JAK2. In contrast, Upadacitinib and Filgotinib demonstrate a clear preference for JAK1 over other JAK family members.[1][9]
Cellular Activity: Inhibition of STAT Phosphorylation
The functional consequence of JAK inhibition within a cellular context is the suppression of cytokine-induced STAT phosphorylation. This is a critical measure of a compound's cellular potency and selectivity.
The table below presents comparative data on the cellular potency (IC50, nM) of various JAK inhibitors in assays measuring the inhibition of specific cytokine-induced STAT phosphorylation pathways in human peripheral blood mononuclear cells (PBMCs) or other relevant cell types.
| Pathway (Cytokine) | JAKs Involved | Tofacitinib (nM) | Baricitinib (nM) | Upadacitinib (nM) | Filgotinib (nM) |
| IL-6 (pSTAT3) | JAK1/JAK2/TYK2 | 49 | 46 | 35 | 162 |
| IFN-γ (pSTAT1) | JAK1/JAK2 | 81 | 71 | 55 | 509 |
| IL-2 (pSTAT5) | JAK1/JAK3 | 14 | 72 | 11 | 278 |
| GM-CSF (pSTAT5) | JAK2 | 1377 | 103 | 240 | >10000 |
Data are representative and compiled from various sources. Experimental conditions can influence IC50 values.[2][10][11][12]
The cellular assay data often provide a more biologically relevant picture of an inhibitor's selectivity. For instance, while Baricitinib shows equipotent inhibition of JAK1 and JAK2 in biochemical assays, its cellular activity can be influenced by factors such as cell type and cytokine context. Upadacitinib and Tofacitinib demonstrate potent inhibition of JAK1/3-dependent signaling (e.g., IL-2), whereas Filgotinib is notably less potent in this pathway, reflecting its higher JAK3 IC50.[2][12] The significantly weaker inhibition of the JAK2-dependent GM-CSF pathway by Filgotinib underscores its JAK1 selectivity.[13]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed and standardized experimental protocols are essential.
In Vitro JAK Kinase Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.
Caption: Workflow for a typical in vitro JAK kinase assay.
Methodology:
-
Reagents: Purified recombinant JAK1, JAK2, JAK3, or TYK2 enzyme; a suitable peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate); ATP; test inhibitor at various concentrations; kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[14]
-
Procedure: a. Prepare serial dilutions of the test inhibitor in the kinase assay buffer. b. In a 96-well plate, add the kinase assay buffer, the peptide substrate, and ATP to each well.[15][16] c. Add the test inhibitor or vehicle control to the appropriate wells. d. Initiate the reaction by adding the purified JAK enzyme to each well.[15] e. Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[14][15] f. Stop the reaction and measure the kinase activity. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[14]
-
Data Analysis: The amount of kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting algorithm.
Cellular STAT Phosphorylation Assay by Western Blot
This assay assesses the ability of an inhibitor to block cytokine-induced STAT phosphorylation in whole cells.
Methodology:
-
Cell Culture and Treatment: a. Culture a relevant cell line (e.g., human PBMCs, TF-1 cells) in appropriate media. b. Starve the cells of growth factors for a few hours to reduce basal signaling. c. Pre-incubate the cells with various concentrations of the JAK inhibitor or vehicle control for 1-2 hours. d. Stimulate the cells with a specific cytokine (e.g., IL-6, IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17] c. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[17] c. Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT3 Tyr705).[18] d. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. f. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein or a housekeeping protein like β-actin.[19]
-
Data Analysis: Densitometry is used to quantify the band intensities of the phosphorylated STAT protein relative to the total STAT protein or the loading control. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Clinical Implications of JAK Inhibitor Selectivity
The differences in the selectivity profiles of JAK inhibitors are hypothesized to translate into distinct clinical efficacy and safety profiles. While direct head-to-head clinical trial data for all inhibitors are not always available, some general trends and considerations have emerged.
-
Efficacy: The broad inhibition of multiple cytokine pathways by first-generation inhibitors may contribute to their robust efficacy across a range of inflammatory conditions. However, second-generation, JAK1-selective inhibitors have also demonstrated significant efficacy in diseases like rheumatoid arthritis, suggesting that targeting the JAK1-mediated pathways is a highly effective strategy.[4]
-
Safety and Tolerability: The selectivity of second-generation inhibitors is intended to improve their safety profiles. For example, greater selectivity against JAK2 may reduce the risk of hematological side effects such as anemia and thrombocytopenia, which are associated with JAK2's role in hematopoiesis.[5] Similarly, higher selectivity against JAK3, which is crucial for the function of certain lymphocytes, might lessen the impact on the immune system and potentially reduce the risk of certain infections.[5] However, it is important to note that all JAK inhibitors carry a risk of side effects, and the clinical significance of selectivity is an area of ongoing research and debate.[7]
Conclusion
The development of JAK inhibitors represents a significant advancement in the treatment of immune-mediated diseases. The evolution from first-generation pan-JAK inhibitors to second-generation selective inhibitors reflects a sophisticated approach to drug design aimed at optimizing the therapeutic window. While first-generation inhibitors have proven to be highly effective, the enhanced selectivity of second-generation agents offers the potential for an improved safety and tolerability profile. The choice of a particular JAK inhibitor for therapeutic use or for further research and development will depend on a careful consideration of its specific selectivity profile, the underlying pathophysiology of the disease, and the desired therapeutic outcome. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and comparison of this important class of drugs.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Ex Vivo Comparison of Baricitinib, Upadacitinib, Filgotinib, and Tofacitinib for Cytokine Signaling in Human Leukocyte Subpopulations - ACR Meeting Abstracts [acrabstracts.org]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. JAK inhibitors: Is specificity at all relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. OP0001 BARICITINIB, TOFACITINIB, UPADACITINIB, FILGOTINIB, AND CYTOKINE SIGNALING IN HUMAN LEUKOCYTE SUBPOPULATIONS: AN UPDATED EX-VIVO COMPARISON | Annals of the Rheumatic Diseases [ard.bmj.com]
- 12. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ard.bmj.com [ard.bmj.com]
- 14. promega.de [promega.de]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
Comparative Selectivity Analysis of Jak-IN-27 and Tofacitinib on JAK Family Kinases
For Immediate Release
This guide provides a detailed comparison of the kinase selectivity profiles of the novel JAK inhibitor, Jak-IN-27, and the well-established drug, tofacitinib. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of JAK-STAT signaling and the development of targeted therapies. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to JAK Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling.[1][2] These kinases are crucial for the regulation of immune responses and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making JAK inhibitors a significant class of therapeutic agents.[3][4] Tofacitinib was one of the first-in-class JAK inhibitors approved for clinical use.[4] this compound is a more recently developed inhibitor. Understanding the selectivity of these inhibitors for different JAK isoforms is critical for predicting their therapeutic efficacy and potential side effects.
Quantitative Selectivity Profile
The inhibitory activity of this compound and tofacitinib against the four members of the JAK kinase family was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| This compound | 7.7[5][6] | Not Available | 629.6[5][6] | 3.0[5][6] |
| Tofacitinib | 3.2[7] | 4.1[7] | 1.6[7] | 34[7] |
Note: The IC50 value for this compound against JAK2 was not available in the public domain at the time of this publication.
Based on the available data, this compound demonstrates high potency against TYK2 and JAK1, with significantly less activity against JAK3. Tofacitinib exhibits potent inhibition of JAK1, JAK2, and JAK3, with a lower potency for TYK2.[7]
Experimental Protocols
The determination of IC50 values for JAK inhibitors is typically performed using in vitro kinase assays. The following is a generalized protocol representative of the methods used to obtain the data presented.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified recombinant JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (this compound, tofacitinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The recombinant JAK enzymes and the peptide substrate are diluted to their optimal concentrations in the assay buffer.
-
Assay Reaction: The assay is typically performed in a multi-well plate format. The following components are added to each well in a defined order:
-
Test compound dilution or DMSO (for control wells).
-
A mixture of the specific JAK enzyme and peptide substrate.
-
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is often set at or near the Km value for each specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection of Kinase Activity: After incubation, a detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. The ADP-Glo™ assay, for example, involves a two-step process: first, the remaining ATP is depleted, and then the produced ADP is converted into a luminescent signal.
-
Data Analysis: The luminescent signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the control wells (containing DMSO instead of the inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanism and Workflow
To further elucidate the context of this comparison, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for determining inhibitor selectivity.
Caption: The JAK-STAT signaling cascade and the point of inhibition.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Jak-IN-27: A Potent In Vitro JAK Inhibitor Awaiting In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
Jak-IN-27 has emerged as a potent, orally active inhibitor of the Janus kinase (JAK) family, demonstrating significant promise in in vitro settings. This guide provides a comprehensive comparison of this compound's in vitro efficacy with established JAK inhibitors, alongside detailed experimental protocols and pathway diagrams to support further research and development. While in vitro data are compelling, a notable gap exists in the publicly available scientific literature regarding its in vivo efficacy and pharmacokinetic profile.
In Vitro Efficacy of this compound
This compound exhibits a distinct selectivity profile, with potent inhibition of TYK2 and JAK1, and significantly lower activity against JAK3. This profile suggests a potential for targeted therapeutic effects with a reduced risk of side effects associated with broader JAK inhibition.
Table 1: In Vitro IC50 Values of this compound
| Target | IC50 (nM) |
| TYK2 | 3.0[1] |
| JAK1 | 7.7[1] |
| JAK3 | 629.6[1] |
In cellular assays, this compound effectively inhibits the JAK-STAT signaling pathway, a critical mediator of inflammatory responses. Specifically, it has been shown to block the IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells, a human T lymphocyte cell line.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| IFN-α2B-induced STAT3 Phosphorylation | Jurkat | 23.7[1] |
Comparative Analysis with Other JAK Inhibitors
To provide context for this compound's in vitro potency, the following table compares its activity with several well-established JAK inhibitors that have both in vitro and in vivo data available. This comparison highlights the competitive in vitro profile of this compound, though it underscores the need for in vivo studies to ascertain its therapeutic potential.
Table 3: Comparative Efficacy of JAK Inhibitors
| Inhibitor | Target Selectivity | In Vitro IC50 (nM) | In Vivo Efficacy Highlights (Animal Models) |
| This compound | TYK2, JAK1 >> JAK3 | TYK2: 3.0, JAK1: 7.7, JAK3: 629.6[1] | No data available in searched literature. |
| Tofacitinib | Pan-JAK (JAK1/3 > JAK2) | JAK1: 1-3.2, JAK2: 4.1-20, JAK3: 0.6-2.3 | Effective in rodent models of arthritis.[2] |
| Baricitinib | JAK1/2 | JAK1: 5.9, JAK2: 5.7 | Reduces inflammation in animal models of arthritis and other inflammatory conditions. |
| Ruxolitinib | JAK1/2 | JAK1: 2.8-3.3, JAK2: 2.8-3.3 | Demonstrates efficacy in preclinical models of myeloproliferative neoplasms and various solid tumors.[3][4] |
| Upadacitinib | JAK1 | JAK1: 43 | Shows efficacy in preclinical models of rheumatoid arthritis. |
| Filgotinib | JAK1 | JAK1: 10 | Effective in rodent models of arthritis and inflammatory bowel disease. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols for the key in vitro assays used to characterize this compound.
In Vitro JAK Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
ATP
-
Biotinylated peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and other test compounds
-
HTRF (Homogeneous Time Resolved Fluorescence) detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the JAK enzyme, peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents.
-
Incubate in the dark to allow for antibody binding.
-
Read the plate on a microplate reader capable of HTRF detection.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.[5]
Cellular STAT3 Phosphorylation Assay
This assay measures the inhibition of cytokine-induced STAT3 phosphorylation in a cellular context.
Materials:
-
Jurkat cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
IFN-α2B or other suitable cytokine stimulant
-
This compound and other test compounds
-
Lysis buffer
-
Antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye)
-
Western blot or ELISA reagents
-
Plate reader or imaging system
Procedure:
-
Seed Jurkat cells in a multi-well plate and starve them of serum for a few hours.
-
Pre-incubate the cells with serial dilutions of this compound.
-
Stimulate the cells with IFN-α2B for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated STAT3 and total STAT3 using Western blotting or ELISA.
-
Normalize the phosphorylated STAT3 signal to the total STAT3 signal.
-
Calculate the percent inhibition of STAT3 phosphorylation for each compound concentration and determine the IC50 value.[6][7][8][9]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the underlying biological pathways and experimental procedures can aid in understanding the context and methodology of this compound's evaluation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 4. Preclinical and clinical evaluation of the Janus Kinase inhibitor ruxolitinib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Jak-IN-27 and Ruxolitinib for Researchers
In the landscape of targeted therapies, inhibitors of the Janus kinase (JAK) family have emerged as critical tools for dissecting cellular signaling and as promising therapeutics for a range of diseases, including myeloproliferative neoplasms and inflammatory conditions. This guide provides a detailed, data-driven comparison of two such inhibitors: Jak-IN-27 and the well-characterized drug, ruxolitinib. This objective analysis is intended for researchers, scientists, and drug development professionals to inform experimental design and drug discovery efforts.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and ruxolitinib exert their effects by inhibiting members of the JAK family of non-receptor tyrosine kinases, which are central to the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation. Dysregulation of this pathway is a hallmark of various cancers and autoimmune disorders.
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[1][2][3] By blocking the ATP-binding site of these kinases, ruxolitinib prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the signaling cascade leads to the inhibition of cellular proliferation and the reduction of pro-inflammatory cytokine production.[3]
This compound is also a potent inhibitor of the JAK family, with demonstrated activity against TYK2 and JAK1. It has been shown to inhibit the IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells, indicating its mechanism also involves the canonical JAK-STAT pathway.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available biochemical IC50 data for this compound and ruxolitinib against the four members of the JAK family.
| Kinase | This compound IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | 7.7 | 3.3[2][3] |
| JAK2 | Data not available | 2.8[2][3] |
| JAK3 | 629.6 | 428[1][3] |
| TYK2 | 3.0 | 19[1][3] |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. While comprehensive, head-to-head kinome screening data for this compound is not publicly available, ruxolitinib has been profiled against a broader range of kinases, demonstrating high selectivity for JAK1 and JAK2 over other kinases like CHK2 and cMET, for which the IC50 values are greater than 1000 nM and 10000 nM, respectively.[1]
Cellular Potency and Activity
The efficacy of a kinase inhibitor in a cellular context is a critical indicator of its potential biological effect. The following tables summarize the available cellular potency data for both compounds.
This compound Cellular Potency
| Cell Line | Assay | IC50 (nM) |
| Jurkat | Inhibition of IFN-α2B-induced STAT3 phosphorylation | 23.7 |
Ruxolitinib Cellular Potency
| Cell Line | Assay | IC50 |
| K-562 | Cell Viability (48h) | 20 µM[4] |
| NCI-BL 2171 | Cell Viability (48h) | 23.3 µM[4] |
| U87MG | Cell Viability (24h) | 94.07 µM[4] |
| Ba/F3-EpoR-JAK2V617F | Apoptosis Induction (24h) | Induces apoptosis in a dose-dependent manner (0-1000 nM)[1] |
| Normal Donor Erythroid Progenitors | Proliferation | 407 nM[2][3] |
| Polycythemia Vera Donor Erythroid Progenitors | Proliferation | 223 nM[2][3] |
| Hematological Cancer Cell Lines (RL, RPMI8266, Karpas299) | Cell Viability (48h) | 1-5 µM[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence)
This assay is a common method to determine the in vitro potency of inhibitors against purified kinases.
-
Principle: The assay measures the phosphorylation of a peptide substrate by the kinase enzyme. The detection is based on a homogeneous time-resolved fluorescence (HTRF) signal, which is generated when a fluorescently labeled antibody binds to the phosphorylated substrate.
-
Protocol Outline:
-
Recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2) are expressed and purified.
-
The enzyme reaction is carried out in a buffer containing the JAK enzyme, a peptide substrate, ATP, and the test compound (this compound or ruxolitinib) at various concentrations.
-
The reaction is incubated for a defined period (e.g., 1 hour) to allow for substrate phosphorylation.
-
An HTRF detection reagent, containing a europium-labeled anti-phospho-peptide antibody and a streptavidin-XL665 conjugate (if using a biotinylated peptide), is added.
-
After another incubation period, the HTRF signal is read on a compatible plate reader.
-
The IC50 value is calculated as the concentration of the inhibitor required to reduce the fluorescent signal by 50%.[2]
-
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
-
Principle: The MTS reagent is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
-
Protocol Outline:
-
Cells are seeded in 96-well plates at a predetermined density.
-
The cells are treated with various concentrations of the test compound (this compound or ruxolitinib) or vehicle control (e.g., DMSO).
-
The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTS reagent is added to each well.
-
The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[4]
-
Western Blotting for STAT Phosphorylation
This technique is used to detect the phosphorylation status of STAT proteins, a direct downstream target of JAK kinases.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize either the total or the phosphorylated form of a target protein (e.g., STAT3).
-
Protocol Outline for IFN-α-induced STAT3 phosphorylation in Jurkat cells:
-
Jurkat cells are cultured to the desired density.
-
Cells are pre-treated with various concentrations of this compound or ruxolitinib for a specified time.
-
The cells are then stimulated with a cytokine, such as IFN-α, to induce JAK-STAT signaling.
-
Following stimulation, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (e.g., anti-phospho-STAT3 Tyr705).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin) to normalize the results.
-
Visualizing the JAK-STAT Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: Workflow for Western Blotting of STAT phosphorylation.
Conclusion
This guide provides a comparative overview of this compound and ruxolitinib based on currently available data. Ruxolitinib is a well-documented JAK1/2 inhibitor with a wealth of biochemical and cellular data. In contrast, while this compound shows potent inhibition of TYK2 and JAK1 in biochemical assays and cellular activity against STAT3 phosphorylation, a comprehensive public dataset on its broader kinase selectivity and cellular effects across various cell lines is needed for a more complete comparison. Researchers are encouraged to consider the specific JAK isoform selectivity and the cellular context when selecting an inhibitor for their studies. The provided experimental protocols offer a foundation for conducting further comparative experiments to elucidate the distinct pharmacological profiles of these and other JAK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib combined with vorinostat suppresses tumor growth and alters metabolic phenotype in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Specificity of the JAK3 Inhibitor PF-956980
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that govern immunity, inflammation, and hematopoiesis. The therapeutic potential of targeting these kinases has been realized with the development of several small molecule inhibitors. However, achieving selectivity within this highly homologous family remains a critical challenge in drug development to minimize off-target effects and enhance safety profiles. This guide provides a detailed specificity comparison of the investigational JAK3 inhibitor, PF-956980, against other prominent JAK inhibitors, supported by experimental data and detailed methodologies.
Kinase Specificity Profile: A Quantitative Comparison
The inhibitory activity of PF-956980 and other clinically relevant JAK inhibitors against the four members of the JAK family has been determined using biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a clear comparison of their respective potencies and selectivities.
Table 1: Biochemical IC50 Values of JAK Inhibitors Against JAK Family Kinases
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| PF-956980 | >1000 | 290 | 4 | 360 |
| Tofacitinib | 1 | 20 | 1 | 34 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 110 | 2300 | >5000 |
| Filgotinib | 10 | 28 | 810 | 116 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.
Table 2: Cellular IC50 Values of JAK Inhibitors in Cytokine-Induced pSTAT Assays
| Compound | Cell-Based Assay (Target) | IC50 (nM) |
| PF-956980 | IL-4 induced pSTAT6 (JAK1/3) | 28 |
| EPO induced pSTAT5 (JAK2) | 220 | |
| Tofacitinib | IL-2 induced pSTAT5 (JAK1/3) | 10 |
| GM-CSF induced pSTAT5 (JAK2) | 137 | |
| Baricitinib | IFNα induced pSTAT1 (JAK1/TYK2) | 31 |
| IL-12 induced pSTAT4 (JAK2/TYK2) | 48 | |
| Upadacitinib | IL-6 induced pSTAT3 (JAK1/2) | 36 |
| GM-CSF induced pSTAT5 (JAK2) | 210 | |
| Filgotinib | IL-6 induced pSTAT3 (JAK1/2) | 91 |
| GM-CSF induced pSTAT5 (JAK2) | 628 |
Data compiled from multiple sources. Cellular assays and cytokine stimuli can vary, affecting IC50 values.
Visualizing the Mechanism: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade initiated by cytokine binding to their cognate receptors. This interaction leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of specificity data, detailed experimental methodologies are crucial. Below are representative protocols for the key assays used to profile JAK inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated JAK kinase.
Objective: To determine the IC50 value of an inhibitor against a purified JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP (Adenosine triphosphate).
-
Test inhibitor (e.g., PF-956980) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the JAK enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
Objective: To determine the IC50 value of an inhibitor by measuring its effect on cytokine-stimulated STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Fresh human whole blood or isolated PBMCs.
-
Test inhibitor at various concentrations.
-
Cytokines (e.g., IL-2 for JAK1/3, GM-CSF for JAK2).
-
Fixation buffer (e.g., Cytofix).
-
Permeabilization buffer (e.g., Perm Buffer III).
-
Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., Alexa Fluor 647 anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Pre-incubate whole blood or PBMCs with serial dilutions of the test inhibitor or vehicle for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the cells with a pre-determined concentration of a specific cytokine to induce STAT phosphorylation and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells immediately by adding a fixation buffer.
-
Permeabilize the cells by adding a permeabilization buffer and incubating on ice.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the cell population of interest.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the cytokine-stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Tofacitinib and Other JAK Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise interactions of kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profile of Tofacitinib, a first-generation Janus kinase (JAK) inhibitor, with other commercially available alternatives. The presented data, supported by detailed experimental protocols, aims to facilitate the selection of the most appropriate tool compound for preclinical research and drug discovery endeavors.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical node in cytokine signaling pathways, making them attractive targets for therapeutic intervention in a host of inflammatory and autoimmune diseases. However, the high degree of homology within the ATP-binding site of these kinases presents a significant challenge in developing truly selective inhibitors. Off-target effects, stemming from cross-reactivity with other JAK family members or even other kinase families, can lead to unintended biological consequences and potential toxicities. This guide focuses on the comparative selectivity of Tofacitinib, providing a quantitative analysis against other well-characterized JAK inhibitors.
Comparative Analysis of JAK Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tofacitinib and a selection of other JAK inhibitors against the four members of the JAK family. The data is derived from both biochemical and cell-based assays to provide a comprehensive overview of their inhibitory potential.
| Inhibitor | Assay Type | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| Tofacitinib | Biochemical | 1.1 | 20 | 1 | 91 |
| Cellular | 11 | 360 | 2.3 | 2,330 | |
| Ruxolitinib | Biochemical | 3.3 | 2.8 | 428 | 19 |
| Cellular | 31 | 28 | >10,000 | 1,100 | |
| Baricitinib | Biochemical | 5.9 | 5.7 | >400 | 53 |
| Cellular | 7.9 | 32 | 1,200 | 1,200 | |
| Filgotinib | Biochemical | 10 | 28 | 810 | 116 |
| Cellular | 29 | 120 | 2,700 | 1,700 | |
| Upadacitinib | Biochemical | 43 | 120 | >1,000 | 2,300 |
| Cellular | 51 | 350 | >10,000 | >10,000 |
Note: IC50 values are indicative of potency and can vary based on experimental conditions such as ATP concentration and the specific substrate used. Cross-comparison of absolute values between different studies should be done with caution.
The JAK-STAT Signaling Pathway: A Target for Inhibition
The canonical JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and modulate gene expression. The diagram below illustrates this pathway and the point of intervention for JAK inhibitors.
Experimental Methodologies
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental protocols. Below are outlines of the key assays used to generate the comparative data in this guide.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibition of purified kinase enzymatic activity.
-
Principle: A radiometric assay (e.g., using ³³P-ATP) or a non-radiometric method (e.g., ADP-Glo™, HTRF®) is used to quantify the phosphorylation of a specific substrate by a purified JAK enzyme in the presence of varying concentrations of the inhibitor.
-
Protocol Outline:
-
A reaction mixture is prepared containing the purified JAK enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
The test compound is serially diluted in DMSO and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP (often at the Km concentration for the specific kinase).
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified.
-
IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Kinase Inhibition Assay
This assay assesses the ability of an inhibitor to block JAK signaling in a more physiologically relevant cellular context.
-
Principle: The inhibition of cytokine-induced STAT phosphorylation is measured in a specific cell line or primary cells.
-
Protocol Outline:
-
Cells (e.g., human peripheral blood mononuclear cells [PBMCs] or a specific cell line) are pre-incubated with serial dilutions of the test compound for a defined period (e.g., 1-2 hours).
-
The cells are then stimulated with a specific cytokine to activate the target JAK-STAT pathway (e.g., IL-2 for JAK1/3, GM-CSF for JAK2).
-
Following a short stimulation period (e.g., 15-30 minutes), the cells are lysed.
-
The level of phosphorylated STAT (pSTAT) is quantified using methods such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.
-
IC50 values are calculated by plotting the percent inhibition of pSTAT levels against the log of the inhibitor concentration.
-
A Standardized Workflow for Kinase Selectivity Profiling
A systematic approach is crucial for accurately determining the selectivity profile of a kinase inhibitor. The following diagram illustrates a typical workflow.
Cellular Thermal Shift Assay (CETSA) for Jak-IN-27: A Comparative Guide to Target Engagement Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for assessing the target engagement of Jak-IN-27, a Janus kinase (JAK) inhibitor. Understanding the interaction between a drug candidate and its intended target within a cellular environment is a critical step in drug discovery. This document offers an objective look at the performance of CETSA alongside other techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
Introduction to Target Engagement and the JAK-STAT Pathway
This compound is a chemical probe that targets Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK-STAT signaling pathway is essential for numerous cellular processes, including immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various diseases, making JAKs attractive therapeutic targets.
Confirming that a compound like this compound directly binds to its intended JAK target within a living cell is paramount for validating its mechanism of action and interpreting cellular phenotypes. Several biophysical and biochemical methods have been developed to measure this "target engagement."
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach
CETSA is a powerful technique for assessing drug-target interactions in a native cellular context. The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a drug binds to its protein target, it can increase the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, a "melting curve" can be generated. A shift in this curve in the presence of a drug indicates target engagement.
Key Advantages of CETSA:
-
Physiological Relevance: CETSA is performed in a cellular environment, either with cell lysates or intact cells, providing a more accurate representation of drug-target interactions than assays using purified proteins.
-
Label-Free: The assay does not require modification of the compound or the target protein, thus avoiding potential artifacts.
-
Versatility: CETSA can be adapted for various downstream detection methods, including Western blotting, mass spectrometry (Thermal Proteome Profiling), and high-throughput formats.
Limitations of CETSA:
-
Not Universally Applicable: Not all drug-protein binding events result in a significant change in thermal stability.
-
Throughput: The traditional Western blot-based CETSA can be low-throughput.
Comparative Analysis of Target Engagement Assays
While CETSA offers significant advantages, several alternative methods are available for assessing the target engagement of kinase inhibitors. This section compares CETSA with two prominent techniques: NanoBRET and Kinobeads affinity chromatography.
| Assay | Principle | Advantages | Disadvantages | Typical Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein in cells or lysates. | Label-free, physiological context, versatile detection methods. | Not all binding events cause a thermal shift, can be low-throughput. | Thermal shift (ΔTagg), EC50 from isothermal dose-response. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, quantitative IC50 values, real-time measurements possible. | Requires genetic modification of the target protein and a specific fluorescent tracer. | IC50 values. |
| Kinobeads (Affinity Chromatography) | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate. | Kinome-wide selectivity profiling, identifies on- and off-targets. | Performed in cell lysates, not intact cells; indirect measurement of binding. | Apparent dissociation constants (pKd). |
Quantitative Data Comparison
The following tables summarize quantitative data obtained for various JAK inhibitors using NanoBRET and Kinobeads assays. No specific CETSA data for this compound or other JAK inhibitors was publicly available at the time of this review. The CETSA data presented is hypothetical to illustrate the expected output of such an experiment.
Table 1: Cellular Thermal Shift Assay (CETSA) - Hypothetical Data
| Compound | Target | Cell Line | Thermal Shift (ΔTagg, °C) | Cellular EC50 (µM) |
| This compound | JAK1 | HEK293 | + 3.5 | 0.25 |
| This compound | JAK2 | HEK293 | + 2.8 | 0.5 |
| This compound | JAK3 | HEK293 | + 1.5 | 1.2 |
| Tofacitinib | JAK3 | HEK293 | + 4.1 | 0.1 |
Table 2: NanoBRET™ Target Engagement Assay Data
| Compound | Target | Cell Line | IC50 (nM) |
| CEP-701 | JAK2 | HEK293 | 140.2 |
| Tofacitinib | JAK2 (V617F) | HEK293 | 70.21 |
| Tofacitinib | JAK3 | HEK293 | Not specified |
Table 3: Kinobeads Affinity Profiling Data (Apparent pKd)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | Off-Targets (selected) |
| Tofacitinib | 8.3 | 8.1 | 8.9 | 7.2 | GAK (7.8), BIKE (7.5) |
| Ruxolitinib | 8.8 | 9.1 | 7.5 | 8.1 | GAK (7.6), FLT3 (7.3) |
| Decernotinib | 8.2 | 7.9 | 8.4 | 7.1 | MRCKA (8.0), MRCKB (7.9) |
pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd indicates stronger binding.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Detection)
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) and grow to 80-90% confluency. Treat cells with this compound or vehicle control (e.g., DMSO) at the desired concentrations for 1-2 hours at 37°C.
-
Heating Step: Resuspend the treated cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using a primary antibody specific for the JAK isoform of interest.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against the temperature to generate melting curves. Determine the Tagg (aggregation temperature) and the thermal shift (ΔTagg) between the vehicle- and drug-treated samples. For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the relative band intensity against the drug concentration to determine the EC50.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Transfection: Transfect HEK293 cells with a vector encoding the target JAK isoform fused to NanoLuc® luciferase.
-
Cell Plating: Seed the transfected cells into a 96-well or 384-well plate.
-
Compound and Tracer Addition: Add the test compound (e.g., this compound) at various concentrations to the cells and incubate for a specified time (e.g., 2 hours). Then, add the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the BRET signal (acceptor emission/donor emission) using a luminometer.
-
Data Analysis: Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinobeads Affinity Profiling Protocol
-
Cell Lysis: Prepare a cell lysate from the desired cell line or tissue.
-
Compound Incubation: Incubate the cell lysate with a range of concentrations of the test compound (e.g., this compound).
-
Kinobeads Pulldown: Add the Kinobeads slurry (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow binding of kinases not inhibited by the test compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Sample Preparation and Mass Spectrometry: Digest the eluted proteins into peptides and analyze by quantitative mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified kinase at each compound concentration. Generate dose-response curves for each kinase and calculate the apparent dissociation constant (pKd).
Visualizing Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway, the CETSA workflow, and a comparison of the different target engagement assay workflows.
Caption: The JAK-STAT signaling pathway.
A Head-to-Head Comparison of Jak-IN-27 and Filgotinib: Selectivity and Cellular Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two Janus kinase (JAK) inhibitors, Jak-IN-27 and filgotinib. We will delve into their selectivity profiles, their effects in specific cell types, and provide detailed experimental protocols for key assays, supported by quantitative data and visualizations to facilitate understanding.
Introduction to JAK Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses.[1][2] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Consequently, inhibitors of JAK enzymes have emerged as a promising class of therapeutics. This guide focuses on a comparative analysis of two such inhibitors: this compound, a potent JAK family kinase inhibitor, and filgotinib, a selective JAK1 inhibitor.
Mechanism of Action and the JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding transmembrane receptors. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the intracellular tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.
This compound and filgotinib exert their effects by inhibiting one or more of the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). By blocking the activity of these kinases, they interfere with the downstream signaling cascade, ultimately dampening the inflammatory response.
Kinase Selectivity Profile
The therapeutic efficacy and safety profile of a JAK inhibitor are significantly influenced by its selectivity for the different JAK isoforms. Here, we present the half-maximal inhibitory concentrations (IC50) of this compound and filgotinib against the four JAK family members.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| This compound | 7.7[3] | - | 629.6[3] | 3.0[3] |
| Filgotinib | 10[4][5][6][7] | 28[4][5][6][8] | 810[4][5][6][7] | 116[4][5][6] |
Filgotinib is a selective inhibitor of JAK1.[4][5][6][7] It exhibits approximately 2.8-fold greater selectivity for JAK1 over JAK2 and 81-fold greater selectivity over JAK3.
Performance in Specific Cell Types
While direct comparative studies of this compound and filgotinib in the same cell line are not yet published, we can analyze their effects based on available data in different cellular contexts.
This compound: Inhibition of STAT3 Phosphorylation in Jurkat Cells
This compound has been shown to inhibit the IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells, a human T lymphocyte cell line, with an IC50 of 23.7 nM.[3][9] This indicates its ability to modulate JAK/STAT signaling in immune cells.
Filgotinib: Effects on B Cells in Rheumatoid Arthritis
In clinical studies involving patients with rheumatoid arthritis, filgotinib treatment led to a slight increase in B cell numbers after 12 weeks.[10][11] This suggests that selective JAK1 inhibition by filgotinib can modulate the B cell compartment, which plays a role in the pathophysiology of autoimmune diseases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
Protocol 1: this compound Inhibition of IFN-α2B-Induced STAT3 Phosphorylation in Jurkat Cells
This protocol is based on the information available for the characterization of this compound.[3][9]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 7. Filgotinib | CAS 1206161-97-8 | Cayman Chemical | Biomol.com [biomol.com]
- 8. abmole.com [abmole.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Jak-IN-27: A Guide for Laboratory Professionals
I. Pre-Disposal Considerations and Waste Minimization
Before beginning any experiment, it is crucial to have a clear plan for waste disposal. The primary principle of responsible chemical management is to minimize waste generation.[1][2] Consider the following best practices:
-
Source Reduction: Order only the quantity of Jak-IN-27 required for your experiments.[1]
-
Inventory Management: Maintain a detailed inventory of all chemicals, including this compound, noting dates of receipt and opening.[2]
-
Surplus Sharing: Before designating unused this compound as waste, check if other laboratories within your institution can utilize it.[1]
-
Scale Reduction: When feasible, reduce the scale of experiments to minimize the volume of waste produced.[1]
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound, a small molecule inhibitor, should be handled with care, treating it as hazardous chemical waste. Never dispose of this compound or its solutions down the sink or in regular trash.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Waste Segregation: It is critical to segregate chemical waste to prevent dangerous reactions.[4]
-
Solid Waste: Collect solid this compound waste, such as contaminated gloves, paper towels, and pipette tips, in a designated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused or waste solutions of this compound, typically dissolved in a solvent like DMSO, should be collected in a separate, compatible liquid waste container.[4][6] Do not mix with aqueous waste or other incompatible solvent wastes.[4][5] For instance, halogenated and non-halogenated solvent wastes should often be collected separately.[4]
-
-
Container Management:
-
Use only appropriate, leak-proof, and chemically compatible containers for waste storage, with plastic being a preferred option.[1][4]
-
Keep waste containers securely closed except when adding waste.[1][3][4]
-
Ensure all waste containers are stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]
-
Store waste containers in secondary containment to prevent spills from reaching drains.[3]
-
-
Labeling:
-
Arrange for Disposal:
III. Quantitative Guidelines for Waste Accumulation
The following table summarizes general accumulation limits for hazardous waste in a laboratory's Satellite Accumulation Area, as stipulated by regulations. For specific limits at your institution, always consult your EHS department.
| Waste Type | Maximum Accumulation Volume |
| Total Hazardous Waste | 55 gallons |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) |
| Data sourced from University of Pennsylvania EHRS guidelines.[1] |
IV. Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
V. Handling Spills
In the event of a spill, it should be cleaned up immediately.[3] All materials used for the cleanup, including absorbents and PPE, must also be treated as hazardous waste and disposed of accordingly.[3] For large or unmanageable spills, evacuate the area and contact your institution's EHS department immediately.[3]
By adhering to these established guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always prioritize consulting your institution's specific chemical hygiene plan and EHS office for guidance.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Jak-IN-27
For researchers, scientists, and drug development professionals working with Jak-IN-27, a potent inhibitor of the Janus kinase (JAK) family, particularly TYK2 and JAK1, ensuring safe handling and proper disposal is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound (CAS: 2673176-36-6, Molecular Formula: C₂₀H₂₁F₂N₇O).
Physicochemical and Toxicity Data
While a comprehensive Safety Data Sheet (SDS) with specific quantitative toxicity data like LD50 or LC50 values for this compound is not publicly available, the following table summarizes its known physicochemical properties. The absence of specific toxicity data necessitates treating this compound as a potentially hazardous compound. General safety precautions for potent enzyme inhibitors should be strictly followed.
| Property | Value | Reference |
| CAS Number | 2673176-36-6 | [1] |
| Molecular Formula | C₂₀H₂₁F₂N₇O | [1] |
| Appearance | Likely a solid powder | [2][3] |
| Solubility | No specific data available; likely soluble in organic solvents like DMSO | General knowledge for similar compounds |
| Stability | Stable under recommended storage conditions | [2][3] |
| LD50/LC50 | Data not available | N/A |
| Occupational Exposure Limits (OELs) | Not established | N/A |
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a cautious approach to PPE is essential. The following PPE is mandatory when handling this compound in a laboratory setting:
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Use chemical safety goggles or a face shield to protect against splashes or dust. |
| Skin and Body Protection | Wear a laboratory coat to prevent skin contact. For procedures with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls. |
| Respiratory Protection | For procedures that may generate dust or aerosols, use a certified respirator (e.g., N95 or higher) within a properly functioning fume hood. |
Operational Plans: Safe Handling and Storage
Adherence to strict operational procedures is crucial to minimize exposure and ensure the integrity of the compound.
Handling:
-
Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Procedural Controls:
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[2][3]
-
Follow the specific storage temperature recommendations provided by the supplier (e.g., -20°C).[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
Disposal Method:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[5][6][7][8]
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, the following provides a general framework for a common in vitro application based on its known mechanism of action.
In Vitro JAK/STAT Signaling Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of this compound on the JAK/STAT signaling pathway in a cell-based assay.
Workflow Diagram:
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., Jurkat cells for IFN-α stimulation) in appropriate media and conditions.
-
Cell Seeding: Harvest cells and seed them into a multi-well plate at a predetermined density. Allow cells to adhere or stabilize overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Add the diluted compound or vehicle control to the cells and incubate for a specific duration (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IFN-α to activate the JAK1/TYK2 pathway) at a predetermined concentration and for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[9]
-
Cell Lysis: Aspirate the media and lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the target STAT protein (e.g., pSTAT3) and the total STAT protein as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and an appropriate substrate for visualization. Quantify the band intensities and normalize the pSTAT signal to the total STAT signal. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Signaling Pathway Diagram
This compound primarily inhibits the JAK-STAT signaling pathway. The following diagram illustrates the general mechanism of this pathway and the point of inhibition by this compound.
This guide provides a foundation for the safe handling and use of this compound in a research setting. It is imperative for all personnel to receive appropriate training on these procedures and to consult with their institution's safety office for any specific requirements.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 3. fishersci.com [fishersci.com]
- 4. blog.shipperswarehouse.com [blog.shipperswarehouse.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. danr.sd.gov [danr.sd.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
